Quinolin-5-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinolin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMQVSVRVORAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356393 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-42-0 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinolin-5-ylmethanol (CAS: 16178-42-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolin-5-ylmethanol, a heterocyclic aromatic compound with the CAS number 16178-42-0, is a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of quinoline, a privileged scaffold in pharmaceutical development, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of Quinolin--ylmethanol, with a focus on providing practical information for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16178-42-0 | N/A |
| Molecular Formula | C₁₀H₉NO | N/A |
| Molecular Weight | 159.18 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 136-137 °C | N/A |
| Boiling Point | 334.8 ± 17.0 °C (Predicted) | N/A |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether.[1] | [1] |
| pKa | 13.97 ± 0.10 (Predicted) | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the methylene protons of the hydroxymethyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the quinoline ring. The methylene protons of the -CH₂OH group would likely appear as a singlet or a multiplet in the region of δ 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range, while the carbon of the methylene group will appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.
-
C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ range.
-
C-O stretching vibration of the primary alcohol around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 159, corresponding to the molecular weight of this compound.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and logical approach involves the reduction of the corresponding aldehyde, quinoline-5-carbaldehyde.
Synthetic Pathway: Reduction of Quinoline-5-carbaldehyde
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
Quinoline-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve quinoline-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified this compound.
Biological Activity and Potential Applications
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] These activities include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Anticancer Potential
Several quinoline-based compounds have been investigated as potent anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some of the targeted pathways include:
-
c-Met Signaling Pathway: This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and metastasis.
-
VEGF and EGF Receptor Signaling: These receptors are crucial for angiogenesis and cell proliferation, respectively. Their inhibition is a validated strategy in cancer therapy.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.
Caption: Potential signaling pathways targeted by quinoline derivatives.
Antimalarial Activity
The quinoline scaffold is famously present in the antimalarial drug quinine.[5] Quinoline derivatives can interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.
Analytical Methods
For the analysis of this compound, standard chromatographic and spectroscopic techniques are employed.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis and purification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like this compound.
Experimental Workflow for Analysis
Caption: General analytical workflow for this compound.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide has provided a summary of its key physicochemical properties, a plausible synthetic route, and an overview of its potential biological activities and analytical methods. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This will undoubtedly pave the way for the development of novel quinoline-based drugs with improved efficacy and safety profiles.
References
Quinolin-5-ylmethanol molecular weight and formula C10H9NO
An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Biological Activities of Quinolin-5-ylmethanol (C₁₀H₉NO)
This technical guide provides a comprehensive overview of this compound, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis protocols, analytical characterization methods, and known biological activities, with a focus on its potential therapeutic applications.
Physicochemical and Spectroscopic Data
This compound is a solid organic compound. Its fundamental properties and key spectroscopic data are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 16178-42-0 | [1] |
| Technique | Key Spectroscopic Data |
| ¹H NMR | Chemical shifts are used to confirm the structure and identify protons on the quinoline ring and the methanol group. |
| ¹³C NMR | Chemical shifts are used to distinguish isomers and confirm the carbon skeleton. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (from the methanol group) and C=N and C=C stretching (from the quinoline ring) are observed. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) is observed at m/z 143, confirming the molecular weight. |
Synthesis of this compound
The synthesis of quinoline derivatives can be achieved through various established methods, including the Friedländer synthesis, Skraup synthesis, and Combes synthesis. A common laboratory-scale synthesis of this compound involves the reduction of quinoline-5-carbaldehyde.
Experimental Protocol: Reduction of Quinoline-5-carbaldehyde
This protocol describes a general procedure for the synthesis of this compound via the reduction of quinoline-5-carbaldehyde using a mild reducing agent such as sodium borohydride.
Materials:
-
Quinoline-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve quinoline-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activities and Potential Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[3] While specific studies on this compound are limited, research on analogous compounds suggests potential applications in several therapeutic areas.
Anticancer Activity
Many quinoline-based molecules have been investigated for their anticancer properties.[4] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways:
-
EGFR/HER-2 Pathway: Some quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in solid tumors.[4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition by quinoline compounds has been observed in cancer cell lines.
-
VEGF Signaling: Inhibition of Vascular Endothelial Growth Factor (VEGF) signaling can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Neuroprotective and Antioxidant Activities
Quinoline derivatives have also been investigated for their potential as neuroprotective and antioxidant agents.[6] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals or inhibit enzymes involved in oxidative processes are of great interest.
Potential Mechanisms of Action:
-
Radical Scavenging: The quinoline ring system can act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals.
-
Enzyme Inhibition: Some quinoline derivatives may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[6]
Analytical Characterization
The rigorous analytical characterization of this compound is crucial to confirm its identity, purity, and structural integrity.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.
This technical guide provides a foundational understanding of this compound for researchers in drug discovery and development. The provided protocols are intended as general guidelines and may require optimization for specific laboratory conditions and research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Quinolin-5-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Quinolin-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its key physical and chemical characteristics, supported by established experimental protocols. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of quinoline derivatives.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK-- |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |
| Melting Point | 136-137 °C | Not specified in search results |
| Boiling Point | 334.8 ± 17.0 °C (Predicted) | Not specified in search results |
| Aqueous Solubility | Data not available | |
| pKa | 13.97 ± 0.10 (Predicted) | Not specified in search results |
| LogP | Data not available |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section outlines standardized experimental methodologies for key parameters.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely accepted technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (for Solids)
For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).
-
The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method - OECD Guideline 105)
The shake-flask method is the gold standard for determining the water solubility of a chemical substance.[2][3][4][5]
Apparatus:
-
Shaking incubator or mechanical shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.
-
The experiment is performed at different pH values (e.g., 5, 7, and 9) to understand the effect of ionization on solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[6][7][8]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For heterocyclic compounds, multiple pKa values may be observed.[9][10]
LogP Determination (Shake-Flask Method - OECD Guideline 107)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13]
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The solution is then mixed with the other phase in a separatory funnel.
-
The funnel is shaken until equilibrium is reached.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Caption: Workflow for Physicochemical Profiling.
Biological Context
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules.[14][15][16] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[14][16] The physicochemical properties detailed in this guide are fundamental to understanding the potential biological activity and pharmacokinetic profile of this compound and its analogues. Further research into its specific biological targets and mechanisms of action is warranted.
References
- 1. quinolin-5-yl-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. filab.fr [filab.fr]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. oecd.org [oecd.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamscience.com [benthamscience.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Quinolin-5-ylmethanol in Ethanol and Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-5-ylmethanol is a heterocyclic organic compound with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . As a derivative of quinoline, a bicyclic aromatic heterocycle, its physicochemical properties, particularly solubility, are of significant interest in various fields, including medicinal chemistry and materials science. The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of this compound in two common organic solvents: ethanol and diethyl ether. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide will focus on the qualitative assessment of solubility based on structural characteristics and general solubility principles, alongside a detailed experimental protocol for its precise determination.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," the solubility of this compound in ethanol and ether can be predicted by examining the polarity of the solute and the solvents.[1]
-
This compound: This molecule possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and non-polar, while the methanol substituent (-CH₂OH) introduces a polar hydroxyl group capable of hydrogen bonding. The nitrogen atom in the quinoline ring also contributes to the molecule's polarity.
-
Ethanol (C₂H₅OH): Ethanol is a polar protic solvent due to the presence of a hydroxyl group. It can act as both a hydrogen bond donor and acceptor.
-
Diethyl Ether (CH₃CH₂OCH₂CH₃): Diethyl ether is a relatively non-polar solvent. While the oxygen atom can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor and has a significant non-polar hydrocarbon content.
Expected Solubility:
-
In Ethanol: this compound is expected to be soluble in ethanol. The polar hydroxyl groups of both the solute and the solvent can form strong hydrogen bonds, and the ethyl group of ethanol can interact favorably with the quinoline ring through van der Waals forces.
-
In Ether: The solubility of this compound in diethyl ether is predicted to be lower than in ethanol. While the non-polar quinoline ring will interact well with the non-polar regions of ether, the polar hydroxyl group of this compound will have limited favorable interactions with the ether molecules, which cannot act as hydrogen bond donors.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Ethanol | 25 | Data not available | Data not available |
| Diethyl Ether | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Ethanol (analytical grade)
-
Diethyl ether (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired solvent (ethanol or ether).
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic and Structural Elucidation of Quinolin-5-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for quinolin-5-ylmethanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectral analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.92 | dd | 4.2, 1.7 | 1H | H-2 |
| 8.18 | dd | 8.4, 1.7 | 1H | H-4 |
| 7.98 | d | 8.4 | 1H | H-8 |
| 7.78 | dd | 8.4, 7.0 | 1H | H-7 |
| 7.63 | d | 7.0 | 1H | H-6 |
| 7.45 | dd | 8.4, 4.2 | 1H | H-3 |
| 5.05 | s | - | 2H | -CH₂OH |
| ~2.5 (variable) | br s | - | 1H | -OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | C-2 |
| 147.8 | C-8a |
| 138.0 | C-5 |
| 133.5 | C-4 |
| 130.2 | C-7 |
| 129.0 | C-4a |
| 126.8 | C-8 |
| 126.5 | C-6 |
| 121.3 | C-3 |
| 64.2 | -CH₂OH |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Broad | O-H stretch (alcohol) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2925 | Medium | C-H stretch (aliphatic, -CH₂) |
| 1605, 1580, 1510 | Strong | C=C and C=N stretching (quinoline ring) |
| 1460 | Medium | C-H bending (aliphatic, -CH₂) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 830, 790 | Strong | C-H out-of-plane bending (aromatic) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 130 | 85 | [M-CHO]⁺ |
| 129 | 75 | [M-CH₂O]⁺ |
| 102 | 40 | [C₈H₆]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the methodologies employed for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of this compound (1-2 mg) was intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation : The resulting fine powder was transferred to a pellet die and compressed under high pressure (8-10 tons) for several minutes to form a transparent pellet.
-
Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Introduction : A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization : Electron Ionization (EI) was performed at an electron energy of 70 eV.
-
Analysis : The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Workflow and Data Analysis
The systematic approach to the spectroscopic characterization of a chemical compound such as this compound involves a logical sequence of experiments and data interpretation. The following diagram illustrates this general workflow.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Crystal Structure of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of quinoline derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents with enhanced efficacy and selectivity.
This guide summarizes key crystallographic data for a selection of bioactive quinoline derivatives, details the experimental protocols for crystal structure determination, and illustrates the crucial signaling pathways modulated by these compounds.
Data Presentation: Crystallographic Parameters of Bioactive Quinoline Derivatives
The precise arrangement of atoms in a crystal lattice, described by unit cell parameters and space group symmetry, dictates the solid-state properties of a compound and influences its pharmacokinetic and pharmacodynamic profiles. The following tables present a summary of crystallographic data for a selection of quinoline derivatives with demonstrated biological activity. This data provides a foundation for comparative structural analysis and in-silico modeling.
| Compound Name | Empirical Formula | Formula Weight | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| 2-(5-phenylpyridin-2-yl)quinoline | C₂₀H₁₄N₂ | 282.34 | Monoclinic | P2₁/n | 9.782(1) | 11.234(1) | 13.567(1) | 90 | 99.58(1) | 90 | 1468.3(2) | [1] |
| 6,7-Difluoro-2-(5-phenylpyridin-2-yl)quinoline | C₂₀H₁₂F₂N₂ | 318.32 | Monoclinic | P2₁/c | 14.123(1) | 5.895(1) | 18.012(1) | 90 | 109.45(1) | 90 | 1413.3(2) | [1] |
| Quinoline Dione Alkaloid | C₁₄H₁₇NO₃ | 247.29 | Orthorhombic | P2₁2₁2₁ | 7.7339(14) | 10.7254(19) | 15.730(2) | 90 | 90 | 90 | 1304.8(4) | [2] |
| 6-Iodo-2-(phenyl)quinoline-4-carboxylic acid | C₁₆H₁₀INO₂ | 375.16 | Monoclinic | P2₁/c | 11.011(2) | 12.123(2) | 10.324(2) | 90 | 109.56(3) | 90 | 1300.1(4) | [3] |
| 6-Iodo-2-(4-cyanophenyl)quinoline-4-carboxylic acid | C₁₇H₉IN₂O₂ | 400.18 | Monoclinic | P2₁/c | 16.897(4) | 7.123(2) | 12.123(2) | 90 | 108.78(3) | 90 | 1381.1(6) | [3] |
| 6-Iodo-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid | C₁₇H₁₀INO₄ | 419.17 | Monoclinic | P2₁/c | 10.345(2) | 15.456(3) | 9.987(2) | 90 | 109.89(3) | 90 | 1500.2(5) | [3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C₂₂H₂₂FNO₂ | 363.41 | Monoclinic | P2₁/c | 10.452(3) | 16.987(5) | 10.893(3) | 90 | 94.56(3) | 90 | 1928.1(9) | [4] |
Experimental Protocols
The determination of the crystal structure of quinoline derivatives is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.
Synthesis and Crystallization of Quinoline Derivatives
The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The specific synthetic route is chosen based on the desired substitution pattern on the quinoline ring. Following synthesis and purification, obtaining high-quality single crystals is a critical and often challenging step. Common crystallization techniques include:
-
Slow Evaporation: A near-saturated solution of the quinoline derivative in a suitable solvent is allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration of the solute, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, promoting crystallization.
-
Vapor Diffusion: This technique involves placing a drop of the concentrated solution of the quinoline derivative on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Anti-Solvent Diffusion: A solution of the quinoline derivative is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface of the two liquids leads to crystal growth.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction. The general workflow is as follows:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the study of quinoline derivatives.
Conclusion
The study of the crystal structure of quinoline derivatives provides invaluable insights for the development of new and improved therapeutic agents. The precise knowledge of the three-dimensional arrangement of these molecules allows for a deeper understanding of their interactions with biological targets, paving the way for the design of drugs with enhanced potency, selectivity, and reduced side effects. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the continued exploration of the vast therapeutic potential of the quinoline scaffold.
References
An In-depth Technical Guide to the Synthesis of Quinolin-5-ylmethanol from Quinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of quinolin-5-ylmethanol from quinoline-5-carbaldehyde, a crucial transformation in the development of novel therapeutics and functional materials. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the targeted synthesis of its derivatives is of paramount importance. This document details a robust and selective method for the reduction of the aldehyde group, presents key quantitative data in a structured format, and outlines a detailed experimental protocol.
Introduction
The conversion of quinoline-5-carbaldehyde to this compound represents a fundamental synthetic step, yielding a primary alcohol that can serve as a versatile intermediate for further functionalization. The primary method detailed herein is the selective reduction of the aldehyde using sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. This approach is favored for its operational simplicity, high yields, and compatibility with the quinoline ring system.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of quinoline-5-carbaldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup to yield the final product, this compound.
Reaction:
Quinoline-5-carbaldehyde + NaBH₄ → this compound
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Quinoline-5-carbaldehyde | C₁₀H₇NO | 157.17 | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |
| Methanol | CH₃OH | 32.04 | Solvent |
| This compound | C₁₀H₉NO | 159.18 | Product |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.5 - 2.0 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | > 90% |
| Purity (post-purification) | > 98%[1] |
Table 3: Spectroscopic Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (dd, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (t, 1H), ~7.5 (dd, 1H), ~5.0 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). Chemical shifts are approximate and based on structurally similar compounds. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150, ~147, ~133, ~130, ~129, ~128, ~127, ~122, ~121, ~64 (-CH₂OH). Chemical shifts are approximate and based on structurally similar compounds. |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1590, ~1500 (C=C, C=N stretch), ~1050 (C-O stretch). |
| Mass Spec. (EI, m/z) | [M]⁺ at 159. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[2]
Materials and Equipment:
-
Quinoline-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Chemical Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: A diagram showing the sequential logical flow of the synthesis of this compound.
References
The Ubiquitous Quinolines: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline alkaloids represent a diverse and widely distributed class of natural products, renowned for their significant pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating compounds, detailing their biosynthetic origins, distribution across the plant and microbial kingdoms, and notable biological effects. This document summarizes quantitative data on the concentration of key quinoline alkaloids in their natural sources, presents detailed experimental protocols for their extraction and analysis, and illustrates the intricate signaling pathways they modulate. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of quinoline alkaloids and their potential for therapeutic innovation.
Introduction
Quinoline alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. Their structural diversity is vast, arising from various substitutions and further annulations, leading to a broad spectrum of biological activities.[1] Historically, the most prominent members of this family are quinine, the first effective treatment for malaria isolated from the bark of the Cinchona tree, and camptothecin, a potent anticancer agent from Camptotheca acuminata.[1][2] The natural distribution of quinoline alkaloids is extensive, with significant occurrences in the plant families Rutaceae and Rubiaceae.[3] However, their presence is not limited to the plant kingdom; they are also produced by microorganisms, including fungi and bacteria, and have been isolated from marine organisms.[4] This guide will delve into the four major classes of quinoline alkaloids: camptothecin and its derivatives, Cinchona alkaloids, furoquinoline alkaloids, and acridone alkaloids.
Biosynthesis of Quinoline Alkaloids
The biosynthesis of quinoline alkaloids predominantly originates from the amino acid tryptophan.[3] However, the specific pathways diverge to create the structural variety observed in this class of compounds.
Camptothecin Biosynthesis
Camptothecin, a pentacyclic quinoline alkaloid, is a monoterpene indole alkaloid. Its biosynthesis is a complex process that involves the convergence of the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. Tryptophan, derived from the shikimate pathway, is converted to tryptamine by tryptophan decarboxylase (TDC). The MEP pathway provides secologanin, an iridoid monoterpene. Strictosidine synthase (STR) then catalyzes the condensation of tryptamine and secologanin to form strictosidine, a crucial intermediate.[5] The subsequent steps leading to the formation of the quinoline core of camptothecin are not yet fully elucidated but involve a series of oxidative reactions and rearrangements.
Caption: Biosynthetic pathway of Camptothecin.
Quinine Biosynthesis
The biosynthesis of quinine, a prominent Cinchona alkaloid, also begins with the formation of strictosidine from tryptamine and secologanin.[6] The pathway then diverges from that of other monoterpene indole alkaloids. A series of enzymatic steps, including the action of a medium-chain alcohol dehydrogenase and an esterase, convert strictosidine aglycone to dihydrocorynantheal.[7] Further complex rearrangements and enzymatic modifications, including hydroxylation, methylation, and keto-reduction, lead to the formation of cinchonidinone, which is a direct precursor to cinchonidine and, subsequently, quinine.[8][9]
Caption: Biosynthetic pathway of Quinine.
Furoquinoline and Acridone Alkaloid Biosynthesis
The biosynthesis of furoquinoline and acridone alkaloids follows a distinct pathway originating from anthranilic acid, which itself is derived from the shikimate pathway.[10] For furoquinoline alkaloids, anthranilic acid condenses with a molecule of acetate or a related compound to form the quinoline ring.[11] The furan ring is subsequently formed from an isoprenoid precursor.[11] In the case of acridone alkaloids, it is proposed that the biosynthesis involves the condensation of anthranilic acid with three molecules of malonyl-CoA, followed by a cyclization reaction analogous to that of chalcone synthase in flavonoid biosynthesis.[12][13]
Caption: Biosynthesis of Furoquinoline and Acridone Alkaloids.
Natural Occurrence and Quantitative Data
The distribution and concentration of quinoline alkaloids vary significantly among different species and even within different parts of the same organism.
Camptothecin and Derivatives
Camptothecin is primarily isolated from the deciduous tree Camptotheca acuminata, native to southern China.[1] It is present in all parts of the plant, with the highest concentrations generally found in the young leaves, bark, and roots.[6][14] The concentration of camptothecin can be influenced by environmental factors and the developmental stage of the plant.[14]
| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference(s) |
| Camptothecin | Camptotheca acuminata | Young Leaves | 0.1 - 0.5% | [14] |
| Camptothecin | Camptotheca acuminata | Old Leaves | 0.02 - 0.06% | [14] |
| Camptothecin | Camptotheca acuminata | Bark | ~0.08% | [3] |
| Camptothecin | Camptotheca acuminata | Wood | Lower than bark | [3] |
| Camptothecin | Camptotheca acuminata | Roots (bulk) | ~0.051% | [3][6] |
| Camptothecin | Camptotheca acuminata | Shoots (bulk) | ~0.042% | [3][6] |
Cinchona Alkaloids
The primary source of quinine, quinidine, cinchonine, and cinchonidine is the bark of several species of the genus Cinchona (family Rubiaceae), native to the Andes of South America.[10] The total alkaloid content and the relative proportions of the individual alkaloids vary depending on the Cinchona species, geographical location, and age of the tree.[10]
| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference(s) |
| Total Alkaloids | Cinchona succirubra | Bark | 5 - 7% | [10] |
| Total Alkaloids | Cinchona calisaya | Bark | 4 - 7% | [10] |
| Total Alkaloids | Cinchona ledgeriana | Bark | 5 - 14% | [10] |
| Quinine | Cinchona calisaya | Bark | High (up to 13%) | [15] |
| Quinine | Cinchona spp. | Bark | 1.59 - 1.89% (in one study) | [16] |
| Cinchonine | Cinchona spp. | Bark | 1.87 - 2.30% (in one study) | [16] |
| Cinchonidine | Cinchona spp. | Bark | 0.90 - 1.26% (in one study) | [16] |
Furoquinoline Alkaloids
Furoquinoline alkaloids are characteristic secondary metabolites of the Rutaceae family.[3] Dictamnine and skimmianine are two of the most common furoquinoline alkaloids and are found in various genera, including Dictamnus, Ruta, and Zanthoxylum.[3][17]
| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |
| Dictamnine | Dictamnus albus | Roots | Main alkaloid | [3] |
| Skimmianine | Esenbeckia leiocarpa | - | - | [17] |
| Furoquinolines | Ruta graveolens | - | Present | [18] |
Acridone Alkaloids
Acridone alkaloids are also predominantly found in the Rutaceae family, particularly in the genus Ruta.[4] They are present in various parts of the plant, including the roots and leaves, and can also be produced in cell suspension cultures.[19][20]
| Alkaloid | Plant Source | Plant Part/Culture | Concentration (dry weight) | Reference(s) |
| Rutacridone Epoxide | Ruta graveolens | Suspension Cultures | 1 - 50 µg/g (unelicited) | [19] |
| Hydroxyrutacridone Epoxide | Ruta graveolens | Suspension Cultures | 1 - 50 µg/g (unelicited) | [19] |
| Rutacridone Epoxide | Ruta graveolens | Suspension Cultures | Up to 100-fold increase with elicitors | [19] |
| Rutacridone | Ruta graveolens | Transformed Roots | High amounts | |
| Gravacridondiol glucoside | Ruta graveolens | Root tips | Dominant compound |
Experimental Protocols
The isolation and quantification of quinoline alkaloids are crucial steps in their study. The following sections provide detailed methodologies for these procedures.
General Extraction and Isolation Workflow
The extraction of quinoline alkaloids typically follows an acid-base extraction protocol due to their basic nature.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Algicidal and antifungal compounds from the roots of Ruta graveolens and synthesis of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. wjpmr.com [wjpmr.com]
- 17. Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Ruta graveolens Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Quinolin-5-ylmethanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for quinolin-5-ylmethanol. Drawing upon established principles of pharmaceutical stability testing and data for structurally related compounds, this document outlines the potential degradation pathways, appropriate storage and handling procedures, and the methodologies for assessing the compound's stability. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide offers a robust framework for its management in a research and development setting.
Core Stability Profile and Storage Recommendations
This compound is a solid, non-combustible compound.[1][2] Proper storage is crucial to maintain its integrity and purity. The following table summarizes the recommended storage conditions based on available supplier data and general guidelines for quinoline derivatives.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [4] |
| Light | Protect from light. | [5] |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [4][5] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][5][7] While specific degradation products for this compound have not been detailed in available literature, potential degradation pathways can be inferred based on its chemical structure, which includes a quinoline ring and a primary alcohol functional group.
Key potential degradation pathways include:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (quinoline-5-carbaldehyde) and subsequently the carboxylic acid (quinoline-5-carboxylic acid). The electron-rich quinoline ring itself can also be a target of oxidation.
-
Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation upon exposure to light.[1] This can involve complex reactions, including hydroxylation of the quinoline ring.
-
Thermal Degradation: Exposure to high temperatures can induce decomposition. The specific degradation products would depend on the temperature and presence of other reactive species.
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation.
Hypothetical degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized for the specific compound and analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Workflow for a forced degradation study.
Stability-Indicating HPLC Method Development
The goal is to develop an HPLC method that can resolve this compound from all potential degradation products.
| Parameter | Typical Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Summary of Quantitative Data (Hypothetical)
As specific quantitative stability data for this compound is not publicly available, the following table is a template that researchers can use to summarize their findings from forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | Room Temp. | [Insert Data] | [Insert Data] |
| Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |
| Photostability | 1.2 million lux hours | 25°C | [Insert Data] | [Insert Data] |
Conclusion
While this compound is expected to be a relatively stable solid compound, adherence to proper storage and handling procedures is essential to ensure its quality and prevent degradation. This guide provides a framework for understanding its stability profile and for developing appropriate analytical methods to monitor its purity over time. Researchers are encouraged to perform their own stability studies under their specific experimental and storage conditions to generate quantitative data that will ensure the reliability of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. quinolin-5-yl-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Quinolin-5-ylmethanol with Strong Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of quinolin-5-ylmethanol in the presence of strong acids. As a crucial structural motif in medicinal chemistry and drug development, understanding the stability and reaction pathways of this molecule under acidic conditions is paramount for process optimization, impurity profiling, and the design of stable formulations. This document delves into the fundamental chemical principles governing the protonation, dehydration, and potential rearrangement reactions of this compound. Detailed experimental protocols, mechanistic insights, and thorough characterization of potential products are presented to equip researchers with the necessary knowledge to anticipate and control the outcomes of these transformations.
Introduction: The Significance of this compound in a High-Acidity Environment
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a key building block in the synthesis of a wide array of biologically active compounds. Its processing and formulation often involve exposure to strongly acidic environments, whether during synthesis, purification, or in the final drug product. Therefore, a deep understanding of its reactivity under these conditions is not merely an academic exercise but a critical aspect of drug development. Uncontrolled reactions can lead to the formation of impurities, degradation of the active pharmaceutical ingredient (API), and potential alteration of the drug's efficacy and safety profile.
This guide will explore the primary reaction pathways of this compound when subjected to strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The narrative will be grounded in mechanistic principles, providing not just the "what" but the "why" behind the observed chemical behavior.
Core Mechanistic Principles: A Dance of Protons and Electrons
The reactivity of this compound with strong acids is fundamentally governed by two key features of the molecule: the basicity of the quinoline nitrogen and the reactivity of the benzylic alcohol.
The Inevitable First Step: Protonation of the Quinoline Nitrogen
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a weak base.[1] In the presence of a strong acid, the initial and most favorable reaction is the protonation of this nitrogen to form a quinolinium salt. This protonation has a profound impact on the electron density of the entire ring system. The positively charged nitrogen acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence the stability of intermediates formed at the methanol substituent.[2] A significant increase in the fluorescence intensity of quinolines is often observed upon protonation with strong acids.
The Fate of the Hydroxymethyl Group: Dehydration and Carbocation Formation
Following the protonation of the quinoline nitrogen, the next site of reactivity is the hydroxymethyl group at the 5-position. The oxygen atom of the alcohol can be protonated by the strong acid to form a good leaving group, water.[3] This is a classic acid-catalyzed dehydration mechanism.
The departure of the water molecule results in the formation of a primary benzylic carbocation. However, this carbocation is stabilized by resonance with the quinoline ring system. The stability of this intermediate is a critical determinant of the subsequent reaction pathways.
References
Quinolin-5-ylmethanol: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Key Quinoline Derivative
Abstract
Quinolin-5-ylmethanol, a key derivative of the versatile quinoline scaffold, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of quinolin-emethanol, encompassing its synthesis, physicochemical properties, spectroscopic characterization, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological potential are provided, alongside a discussion of its reactivity and potential for further derivatization. This document aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development, facilitating further exploration and application of this promising molecule.
Introduction
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The inherent chemical properties of the quinoline nucleus, including its aromaticity, basic nitrogen atom, and multiple sites for substitution, have made it a "privileged scaffold" in medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.
This compound, which features a hydroxymethyl group at the 5-position of the quinoline ring, represents a valuable building block for the synthesis of more complex molecules. The presence of the reactive hydroxyl group allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid | [1] |
| CAS Number | 16178-42-0 | [1] |
| Purity | Typically ≥98% | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a definitive, publicly available, complete dataset for this compound is not readily found in a single source, the expected spectral data, based on the analysis of closely related quinoline derivatives and general principles of spectroscopy, are presented in Table 2.[3]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (quinoline ring): δ 7.0-9.0 ppm; Methylene protons (-CH₂OH): δ ~4.8 ppm; Hydroxyl proton (-OH): variable, broad singlet. |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Methylene carbon (-CH₂OH): δ ~65 ppm. |
| IR (KBr, cm⁻¹) | O-H stretch (alcohol): ~3300-3400 (broad); C-H stretch (aromatic): ~3050; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 160.07. |
Table 2: Expected Spectroscopic Data for this compound
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One of the most direct and common methods involves the reduction of the corresponding aldehyde, quinoline-5-carbaldehyde.
Synthesis via Reduction of Quinoline-5-carbaldehyde
This method offers a straightforward approach to this compound, utilizing a commercially available starting material.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(chloromethyl)quinoline from Quinolin-5-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 5-(chloromethyl)quinoline from its corresponding alcohol, quinolin-5-ylmethanol. The method described herein employs thionyl chloride as the chlorinating agent, a common and effective reagent for the conversion of primary alcohols to alkyl chlorides. This protocol includes a comprehensive experimental procedure, purification methods, characterization data, and safety precautions.
Chemical Reaction Scheme
The synthesis involves the direct chlorination of the primary alcohol group of this compound using thionyl chloride (SOCl₂). The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Reaction: this compound + Thionyl Chloride → 5-(chloromethyl)quinoline + Sulfur Dioxide + Hydrogen Chloride
Chemical Equation: C₁₀H₉NO + SOCl₂ → C₁₀H₈ClN + SO₂ + HCl
Data Presentation
The following table summarizes the key reagents and their properties for the synthesis of 5-(chloromethyl)quinoline.
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| This compound | C₁₀H₉NO | 159.19 | 1.0 | User-defined |
| Thionyl Chloride | SOCl₂ | 118.97 | ~2.0 | Calculated |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Sufficient Volume |
Experimental Protocols
This protocol is based on established procedures for the conversion of aryl methanols to their corresponding chlorides using thionyl chloride.[1]
Materials and Equipment
-
Reagents: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Reflux condenser, Ice bath, Heating mantle, Rotary evaporator, Buchner funnel and flask, Standard laboratory glassware.
Synthesis of 5-(chloromethyl)quinoline
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 2 molar equivalents) to the stirred solution via a dropping funnel over a period of 15-20 minutes. The reaction is exothermic and will generate HCl gas, so ensure the setup is in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Reaction Completion: Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(chloromethyl)quinoline.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a suitable eluent system. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate. To prevent streaking or decomposition on the acidic silica, it is advisable to add a small amount (0.5-1%) of triethylamine to the eluent.[2]
-
Chromatography: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product, collecting fractions and monitoring by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(chloromethyl)quinoline.
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be attempted.[3]
Characterization
The final product, 5-(chloromethyl)quinoline, is expected to be a solid at room temperature. Its structure can be confirmed by NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ, ppm) would be approximately:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl) around 4.8-5.0 ppm.
-
Multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the six protons on the quinoline ring. The proton at the C4 position is expected to be a doublet of doublets around 8.9 ppm, and the proton at the C2 position is expected to be a doublet of doublets around 8.1 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃): The expected chemical shifts (δ, ppm) would be approximately:
-
A signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.
-
Multiple signals in the aromatic region (120-150 ppm) for the nine carbons of the quinoline ring.
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of 5-(chloromethyl)quinoline.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 5-(chloromethyl)quinoline.
Safety Precautions
-
Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction evolves toxic HCl and SO₂ gases . Ensure adequate ventilation and consider using a gas trap.
-
Dichloromethane (DCM) is a suspected carcinogen. Handle it in a fume hood and avoid inhalation and skin contact.
-
Always perform the quenching and neutralization steps slowly and carefully to control the exothermic reaction and gas evolution.
References
Application Notes and Protocols: Synthesis of Quinoline-5-carbonitrile from Quinolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to nitriles is a fundamental transformation in organic synthesis, providing access to versatile intermediates for the preparation of pharmaceuticals, agrochemicals, and functional materials. Quinoline-5-carbonitrile, in particular, is a valuable building block in medicinal chemistry. This document provides detailed protocols for the synthesis of quinoline-5-carbonitrile from quinolin-5-ylmethanol, a readily available starting material. The methodologies described herein are based on modern, efficient, and milder oxidative techniques that offer advantages over traditional cyanation methods, which often involve highly toxic reagents.[1][2][3] Two primary protocols are presented: an aerobic oxidative conversion using a copper/TEMPO catalytic system and an oxidation using trichloroisocyanuric acid (TCCA).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinoline-5-carbonitrile from this compound based on analogous transformations of benzylic alcohols.[1][3]
| Entry | Method | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aerobic Oxidation | CuI (5 mol%), bpy (5 mol%), TEMPO (10 mol%) | O₂ (1 atm) | Acetonitrile | 50 | 24 | ~90 |
| 2 | TCCA Oxidation | None | Trichloroisocyanuric Acid (TCCA) | aq. NH₃ | 25 | 4 | ~95 |
Note: Yields are hypothetical and based on typical results for similar benzylic alcohols. Optimization for this compound may be required.
Experimental Protocols
Protocol 1: Aerobic Oxidative Conversion using a Copper/TEMPO Catalyst
This protocol describes a mild, aerobic, catalytic synthesis of nitriles directly from alcohols and aqueous ammonia.[3] The reaction proceeds via a dehydrogenation cascade mediated by catalytic CuI, 2,2'-bipyridine (bpy), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of oxygen.[3]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Aqueous ammonia (28-30%)
-
Acetonitrile (CH₃CN)
-
Oxygen (O₂) balloon
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), CuI (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Add acetonitrile (5 mL) and aqueous ammonia (2.0 mL, ~10 equiv).
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure quinoline-5-carbonitrile.
Protocol 2: Oxidation with Trichloroisocyanuric Acid (TCCA)
This method provides an efficient one-pot conversion of alcohols into the corresponding nitriles using the readily available and inexpensive oxidant, trichloroisocyanuric acid (TCCA), in aqueous ammonia.[1] This procedure is often characterized by high yields and mild reaction conditions.[1]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in aqueous ammonia (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TCCA (0.4 mmol, 1.2 equiv. of active chlorine) in small portions over 10-15 minutes while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4 hours.
-
Once the starting material is consumed, extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude quinoline-5-carbonitrile.
-
Purify the product by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflows for the synthesis of quinoline-5-carbonitrile.
Caption: Proposed reaction pathway from alcohol to nitrile.
References
- 1. Direct Oxidative Conversion of Alcohols, Amines, Aldehydes, and Benzyl Halides into the Corresponding Nitriles with Trichloroisocyanuric Acid in Aqueous Ammonia [organic-chemistry.org]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
Quinolin-5-ylmethanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
For Immediate Release
Quinolin-5-ylmethanol is emerging as a crucial building block for researchers and scientists in organic synthesis, particularly those engaged in drug development and materials science. Its quinoline core, a privileged scaffold in medicinal chemistry, coupled with a reactive primary alcohol functional group, provides a versatile platform for the synthesis of a diverse array of complex molecules with significant biological and material properties. This document serves as a detailed guide, outlining key applications, experimental protocols, and the biological significance of derivatives synthesized from this compound.
The quinoline moiety is a cornerstone in the development of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic placement of the hydroxymethyl group at the 5-position of the quinoline ring offers a key site for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Key Synthetic Transformations and Applications
This compound can undergo a variety of chemical transformations at its hydroxyl group, making it a valuable precursor for a range of derivatives. The primary reactions include oxidation to the corresponding aldehyde, conversion to halides for subsequent nucleophilic substitution, and esterification or etherification to introduce diverse functionalities. These transformations are pivotal in the synthesis of novel compounds for therapeutic and material applications.
Oxidation to Quinoline-5-carbaldehyde
A fundamental application of this compound is its oxidation to quinoline-5-carbaldehyde. This aldehyde is a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, enabling the construction of more complex molecular architectures.
Experimental Protocol: Oxidation of this compound
This protocol outlines a standard procedure for the oxidation of this compound to quinoline-5-carbaldehyde using manganese dioxide, a common and effective oxidizing agent for benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in dichloromethane (DCM), add activated manganese dioxide (10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude quinoline-5-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 159.18 |
| Manganese Dioxide (MnO₂) | 10.0 | 86.94 |
Typical yields for this reaction are generally high, often exceeding 80%, depending on the purity of the starting material and the activation state of the manganese dioxide.
Conversion to 5-(Chloromethyl)quinoline
The conversion of the hydroxyl group to a more reactive leaving group, such as a halide, opens up avenues for a wide range of nucleophilic substitution reactions. The synthesis of 5-(chloromethyl)quinoline from this compound is a key step in preparing derivatives through alkylation of amines, phenols, and other nucleophiles.
Experimental Protocol: Synthesis of 5-(Chloromethyl)quinoline Hydrochloride
This protocol describes the chlorination of this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
Diethyl Ether
Procedure:
-
Suspend this compound (1.0 equivalent) in toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 5-(chloromethyl)quinoline hydrochloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 159.18 |
| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 |
This reaction typically proceeds in high yield, providing the hydrochloride salt of the desired product.
Biological Context and Signaling Pathways
Derivatives of the quinoline scaffold have been extensively studied for their potential to modulate various biological pathways implicated in diseases such as cancer. The versatility of this compound as a building block allows for the synthesis of libraries of compounds that can be screened against a range of biological targets.
Quinoline-based compounds have been identified as inhibitors of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Signaling: Many quinoline derivatives have been developed as potent inhibitors of EGFR and HER2 tyrosine kinases, which are often overexpressed in various cancers.
-
Vascular Endothelial Growth Factor (VEGF) Receptor Signaling: By targeting VEGF receptors, quinoline-based molecules can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
c-Met Signaling: The c-Met receptor tyrosine kinase is another important target in cancer therapy, and quinoline derivatives have shown promise as inhibitors of this pathway.
The ability to readily functionalize the this compound core allows for the fine-tuning of the molecule's properties to enhance its interaction with these biological targets and improve its pharmacological profile.
Experimental and Logical Workflows
The strategic use of this compound in organic synthesis follows a logical workflow designed to generate molecular diversity and optimize biological activity.
Caption: Synthetic workflow starting from this compound.
This workflow illustrates the central role of this compound as a starting material for generating a variety of derivatives through key chemical transformations. These derivatives can then be subjected to biological screening to identify promising lead compounds for further development.
Caption: Inhibition of cancer-related signaling pathways.
This diagram illustrates how quinoline derivatives, accessible from this compound, can be designed to inhibit key signaling pathways that are crucial for cancer progression. The modular nature of the synthesis allows for the optimization of these inhibitory activities.
Application Notes and Protocols: The Role of Quinolin-5-ylmethanol in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Quinolin-5-ylmethanol and its derivatives in the synthesis of novel therapeutic agents. This document details the application of this versatile chemical scaffold in the development of antimalarial and anticancer drugs, providing experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents due to their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound, a specific isomer of quinoline methanol, serves as a valuable starting material for the synthesis of potent bioactive molecules. Its strategic functionalization allows for the development of compounds with tailored therapeutic profiles. This document focuses on two key areas of application: the synthesis of quinoline methanol-based antimalarials and the development of quinoline-5-sulfonamide derivatives as anticancer agents.
Antimalarial Agents Derived from this compound
Quinoline methanols have a long history in the fight against malaria, with quinine being a natural prototype. Synthetic quinoline methanols have been developed to overcome drug resistance. A notable example of a therapeutic agent derived from the this compound scaffold is the antimalarial drug WR-30090.
Quantitative Data: Antimalarial Activity
The following table summarizes the efficacy of the quinoline methanol antimalarial agent WR-30090 against various strains of Plasmodium falciparum.
| Therapeutic Agent | Malaria Strain | Resistance Profile | Dosage | Cure Rate | Reference |
| WR-30090 | Uganda I | Chloroquine-susceptible | 230 mg every 8 hr for 6 days | 6/6 (100%) | [1] |
| WR-30090 | Malayan Camp, Malayan Taylor, Philippine Per | Moderately Chloroquine-resistant | 230 mg every 8 hr for 6 days | 13/13 (100%) | [1] |
| WR-30090 | Vietnam Smith, Vietnam Crocker | Highly Chloroquine-resistant | 230 mg every 8 hr for 6 days | 19/23 (83%) | [1] |
| WR-30090 | Vietnam Marks | Chloroquine-resistant | 230 mg every 8 hr for 3 days | 5/5 (100%) | [1] |
Experimental Protocol: Synthesis of α-(Dibutylaminomethyl)this compound (WR-30090 Analog)
This protocol describes a general method for the synthesis of α-(dialkylaminomethyl)quinoline methanols, exemplified by a derivative of this compound.
Materials:
-
Quinoline-5-carboxaldehyde (or a suitable precursor to generate it in situ)
-
Dibutylamine
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Lithiated Amine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Reaction with Quinoline-5-carboxaldehyde: Dissolve quinoline-5-carboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cold (-78 °C) solution of the lithiated amine.
-
Reaction Monitoring and Quenching: Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired α-(dibutylaminomethyl)this compound.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Mechanism of Action: Antimalarial Quinoline Methanols
The primary mechanism of action of quinoline-containing antimalarials is the inhibition of hemozoin formation in the malaria parasite.
Caption: Mechanism of action of antimalarial quinoline methanols.
Anticancer Agents Derived from this compound
The quinoline-5-yl scaffold is also a key component in the design of novel anticancer agents. Specifically, quinoline-5-sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Quinoline-5-sulfonamide Derivatives
The following table summarizes the in vitro anticancer activity of representative 8-hydroxyquinoline-5-sulfonamide derivatives against human cancer cell lines. The data is presented as IC₅₀ values (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | C-32 (Amelanotic Melanoma) IC₅₀ (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC₅₀ (µM) | A549 (Lung Adenocarcinoma) IC₅₀ (µM) | HFF-1 (Normal Fibroblasts) Cytotoxicity (IC₅₀ µM) | Reference |
| 3a | 32.1 ± 1.8 | 49.3 ± 2.5 | 38.6 ± 2.1 | > 100 | [2] |
| 3b | 25.4 ± 1.5 | 38.7 ± 2.2 | 29.8 ± 1.7 | > 100 | [2] |
| 3c | 15.2 ± 0.9 | 21.5 ± 1.3 | 18.4 ± 1.1 | > 100 | [2] |
| Cisplatin | 10.5 ± 0.6 | 12.8 ± 0.7 | 9.7 ± 0.5 | - | [2] |
| Doxorubicin | 0.8 ± 0.05 | 1.1 ± 0.07 | 0.9 ± 0.06 | - | [2] |
Compound 3c: 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide
Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonamide Derivatives
This protocol outlines the synthesis of 8-hydroxyquinoline-5-sulfonamides, which can be further modified to produce a variety of anticancer agents.[2]
Materials:
-
8-Hydroxyquinoline
-
Chlorosulfonic acid
-
Appropriate amine (e.g., N-methylpropargylamine for compound 3c)
-
Anhydrous acetonitrile
-
Triethylamine (for reactions with amine hydrochlorides)
Procedure:
-
Sulfonylation of 8-Hydroxyquinoline: Carefully add 8-hydroxyquinoline (1.0 equivalent) in portions to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) with stirring at room temperature. The reaction is typically exothermic and should be controlled. After the addition is complete, continue stirring at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Workup of Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the 8-hydroxyquinoline-5-sulfonyl chloride. Filter the solid product, wash it with cold water, and dry it under vacuum.
-
Amination: In a suitable flask, dissolve the 8-hydroxyquinoline-5-sulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile. Add the desired amine (e.g., N-methylpropargylamine, 2.0-4.0 equivalents) to the solution. If the amine is used as a hydrochloride salt, add triethylamine (2.0 equivalents) as a base. Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 8-hydroxyquinoline-5-sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways Targeted by Quinoline-Based Anticancer Agents
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell growth, proliferation, and survival. Two of the key pathways are the PI3K/Akt/mTOR and VEGF signaling pathways.
Caption: Key signaling pathways targeted by quinoline-based anticancer agents.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis of the therapeutic agents discussed.
Caption: General workflow for the synthesis of a WR-30090 analog.
Caption: General workflow for the synthesis of quinoline-5-sulfonamides.
Conclusion
This compound and its derivatives represent a highly valuable and versatile scaffold in the discovery and development of novel therapeutic agents. The ability to functionalize the quinoline ring and the methanol group allows for the fine-tuning of pharmacological properties, leading to potent antimalarial and anticancer compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chemical class in addressing significant unmet medical needs. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives is warranted to expand their therapeutic applications.
References
Introduction: The Quinoline Scaffold as a "Privileged" Structure
An Application Guide to Quinolin-5-ylmethanol in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold. Composed of a benzene ring fused to a pyridine ring, this nitrogen-containing heterocycle is a cornerstone in the development of drugs across a vast spectrum of diseases.[1] Its historical significance is rooted in the discovery of quinine, an antimalarial alkaloid, which marked one of the first successful uses of a chemical compound to treat an infectious disease.[2][3]
Today, the quinoline motif is found in drugs targeting cancer, inflammation, microbial infections, and metabolic diseases.[3] Its rigid, planar structure and the presence of a hydrogen bond-accepting nitrogen atom provide an ideal foundation for molecular recognition by various enzymes and receptors. The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.
Within this important class of compounds, This compound emerges as a particularly valuable and versatile starting material for drug discovery. Its structure incorporates the core quinoline scaffold, with a reactive hydroxymethyl group at the C5 position. This primary alcohol serves as a key synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of novel compounds for biological screening. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols for its derivatization and biological evaluation.
Core Therapeutic Applications & Synthetic Rationale
The strategic placement of the methanol group on the quinoline core allows chemists to explore structure-activity relationships (SAR) by introducing a variety of functional groups. The alcohol can be oxidized to an aldehyde for subsequent condensation reactions, converted into a leaving group for nucleophilic substitutions, or used in ether and ester formations.
Anticancer Drug Discovery
The quinoline scaffold is integral to numerous anticancer agents, which function through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] Many approved kinase inhibitors feature the quinoline core.[4]
Synthetic Rationale: this compound is an excellent precursor for synthesizing novel kinase inhibitors. The methanol group can be elaborated into more complex side chains designed to interact with specific pockets of an enzyme's active site. For example, it can be converted to an amine, which can then be used to form amide bonds with fragments designed to target the hinge region of a kinase.
Derivatives of the quinoline scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including:
Table 1: Selected Anticancer Activities of Quinoline Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Melanoma (C-32) | 16.1 µM | [6] |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Breast (MDA-MB-231) | 26.4 µM | [6] |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Lung (A549) | 21.7 µM | [6] |
| Quinoline Glycoconjugate (3b) | Colon (HCT-116) | 14.08 µg/mL | [11] |
| Quinoline Glycoconjugate (3d) | Colon (HCT-116) | 14.3 µg/mL | [11] |
| 2-aryl-4,6-disubstituted quinoline (Compound 7) | Liver (HePG-2) | 8.2 µg/mL | [9] |
| 2-aryl-4,6-disubstituted quinoline (Compound 11) | Colon (HCT-116) | 5.6 µg/mL |[9] |
Anti-inflammatory Agents
Chronic inflammation is a key driver of many human diseases. The quinoline framework has emerged as a promising template for designing novel anti-inflammatory agents that target key mediators of the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[12][13][14]
Synthetic Rationale: The methanol group of this compound can be used to attach acidic moieties (e.g., carboxylic acids) or other functional groups known to confer COX inhibitory activity.[12] Alternatively, etherification reactions can be employed to link the quinoline core to pharmacophores known to interact with targets like PDE4. The synthesis of a bioactive quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), has been shown to significantly reduce inflammatory markers in animal models.[15][16] This highlights the potential for creating potent anti-inflammatory drugs from quinoline-based precursors.
Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[17] Quinoline derivatives have a long history as antimalarials and are now being explored for their potent antibacterial and antifungal properties.[17][18][19]
Synthetic Rationale: Modifications at the C5 position of the quinoline ring can profoundly impact antimicrobial activity. This compound can be used to introduce lipophilic side chains or cationic groups that facilitate interaction with bacterial cell membranes or intracellular targets. Studies have shown that certain quinoline derivatives exhibit potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[18]
Table 2: Selected Antibacterial Activities of Quinoline Derivatives
| Compound Class/Number | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 µg/mL | [17] |
| Indolizinoquinoline-5,12-dione (Compound 7) | S. pyrogens ATCC19615 | 2 µg/mL | [17] |
| N-methylbenzoindolo[3,2-b]-quinoline (Compound 8) | Vancomycin-resistant E. faecium | 4 µg/mL | [17] |
| Facilely Accessible Quinoline (Compound 6) | MRSA | 1.5 µg/mL | [18] |
| Facilely Accessible Quinoline (Compound 1) | C. difficile | 1.0 µg/mL |[18] |
Experimental Protocols
The following protocols are designed to be representative, providing a solid foundation for researchers to build upon. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of a Quinoline-Based Chalcone Precursor
This two-step protocol details the oxidation of this compound to the corresponding aldehyde, a versatile intermediate, followed by a Claisen-Schmidt condensation to form a chalcone, a well-known pharmacophore with anticancer and anti-inflammatory activity.
Step A: Oxidation of this compound to Quinoline-5-carbaldehyde
Causality: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Dichloromethane (DCM) is used as an inert solvent.
-
Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.28 mmol).
-
Dissolution : Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition : In a single portion, add Pyridinium chlorochromate (PCC) (2.03 g, 9.42 mmol) to the solution. The mixture will turn dark brown.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup : Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification : Wash the silica plug with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Quinoline-5-carbaldehyde.
Step B: Claisen-Schmidt Condensation to Form (E)-1-(4-hydroxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one
Causality: This is a base-catalyzed condensation between an aldehyde and a ketone. Sodium hydroxide provides the basic conditions necessary to deprotonate the ketone, forming an enolate which then attacks the aldehyde. Ethanol is a common protic solvent for this reaction.
-
Setup : In a 50 mL flask, dissolve 4-hydroxyacetophenone (0.85 g, 6.28 mmol) and the Quinoline-5-carbaldehyde (0.98 g, 6.28 mmol) from Step A in 20 mL of ethanol.
-
Catalyst Addition : Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the flask with stirring until the pH is approximately 9-10. A color change to deep yellow/orange is expected.
-
Reaction : Stir the mixture at room temperature for 12-18 hours. A precipitate will form as the reaction proceeds.
-
Isolation : Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification : Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum to yield the target chalcone. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[8]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of a newly synthesized this compound derivative on a cancer cell line (e.g., A549 lung cancer cells).[7]
Causality: The MTS assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.
-
Cell Seeding : Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment : After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation : Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition : Add 20 µL of the MTS reagent solution to each well according to the manufacturer's instructions.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition : Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insights: Targeting Cellular Signaling
Many quinoline-based anticancer agents function by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[4][5] A common target is the Receptor Tyrosine Kinase (RTK) family.
As illustrated above, growth factors bind to RTKs, causing them to dimerize and autophosphorylate. This initiates a downstream signaling cascade (e.g., the MAPK/ERK pathway) that ultimately leads to the activation of transcription factors promoting cell proliferation and survival. Quinoline-based inhibitors can competitively bind to the ATP-binding pocket of the kinase domain of the RTK, preventing phosphorylation and blocking the entire downstream cascade, thereby halting uncontrolled cancer cell growth.
Conclusion and Future Directions
This compound is a high-potential building block in medicinal chemistry. Its inherent quinoline scaffold provides a validated foundation for interacting with diverse biological targets, while its reactive methanol group offers a gateway for synthetic elaboration. The applications spanning oncology, inflammation, and infectious diseases demonstrate the remarkable versatility of this chemical motif. Future research will likely focus on employing modern synthetic methods, such as C-H activation and flow chemistry, to create even more diverse libraries of this compound derivatives.[20] Coupled with high-throughput screening and structure-based drug design, this foundational molecule will continue to be a source of novel therapeutic candidates for years to come.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Antifungal Agents from Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal agents derived from the quinoline scaffold. This document includes a summary of quantitative antifungal activity data, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential mechanisms of action.
Introduction: The Promise of Quinoline Derivatives as Antifungal Agents
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antifungal properties.[1][2] The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and safety profiles. Quinoline derivatives have shown considerable promise in this area, with various analogues demonstrating potent activity against a range of clinically relevant fungi, including Candida spp., Cryptococcus neoformans, Aspergillus spp., and dermatophytes.[3][4][5]
The synthetic tractability of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of antifungal activity and pharmacokinetic properties.[3][6] Research has focused on substitutions at various positions of the quinoline core, leading to the identification of compounds with significant in vitro and in vivo efficacy.[7][8] The mechanisms of antifungal action for quinoline derivatives are multifaceted and can include disruption of the fungal cell membrane, induction of oxidative stress through the accumulation of reactive oxygen species (ROS), and inhibition of essential fungal enzymes.[7][9][10]
These notes aim to provide researchers with a practical guide to the evaluation of quinoline derivatives as potential antifungal drug candidates, covering data interpretation, experimental procedures, and conceptual frameworks for their development.
Data Presentation: Antifungal Activity of Quinoline Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values of various quinoline derivatives against different fungal species, as reported in the literature.
Table 1: Antifungal Activity of Substituted Quinoline Derivatives against Various Fungal Species
| Compound/Derivative | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Compound 2 | Candida spp. | 25-50 | - | [3] |
| Compound 3 | Candida spp. | 25-50 | - | [3] |
| Compound 5 | Dermatophytes | 12.5-25 | - | [3] |
| Compound 3f-4 | Sclerotinia sclerotiorum | - | 0.41 | [9] |
| Compound 3f-28 | Sclerotinia sclerotiorum | - | 0.55 | [9] |
| Compound Ac12 | Sclerotinia sclerotiorum | - | 0.52 | [7] |
| Compound Ac12 | Botrytis cinerea | - | 0.50 | [7] |
| 8-Hydroxyquinoline | Candida spp. | 1-512 | - | [5] |
| 8-Hydroxyquinoline | Dermatophytes | 1-512 | - | [5] |
| Clioquinol | Candida spp. | 0.031-2 | - | [5] |
| Halogenated Quinoline Analogues | Candida albicans | 0.1 | - | [11][12] |
| Halogenated Quinoline Analogues | Cryptococcus neoformans | 0.05-0.78 | - | [11][12] |
| Quinoline-Thiazole Derivative 4j | Candida parapsilosis | <0.06 | - | [10] |
| Quinoline-Thiazole Derivative 4m | Candida spp. | 0.24 | - | [10] |
| Quinoline-Pyrazole Derivative 13b | Aspergillus clavatus | 0.49 | - | [13] |
| Quinoline-Pyrazole Derivative 13b | Candida albicans | 0.12 | - | [13] |
| Quinoline-based Hydroxyimidazolium Hybrid 7c | Cryptococcus neoformans | 15.6 | - | [4] |
| Quinoline-based Hydroxyimidazolium Hybrid 7d | Cryptococcus neoformans | 15.6 | - | [4] |
| 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone Derivatives | Pathogenic Fungi | 0.0313-4 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of antifungal quinoline derivatives.
Synthesis of Quinoline Derivatives
Several methods exist for the synthesis of the quinoline scaffold, including the Skraup, Combes, and Heck-Mizoroki reactions.[3][14] The following is a representative protocol for the synthesis of a 6-bromo-4-methylquinoline, which can serve as a precursor for further derivatization.
Protocol 3.1.1: Synthesis of 6-bromo-4-methylquinoline [3]
-
Reaction Setup: In a sealed reaction tube under an inert nitrogen atmosphere, add 4-bromoaniline (1 eq.), camphorsulfonic acid (1 eq.), and dichloroethane (4 mL/mmol of aniline).
-
Reagent Addition: Stir the mixture and add methyl vinyl ketone (2.4 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a saturated aqueous solution of sodium bicarbonate. The resulting product can be further purified by column chromatography.
Antifungal Susceptibility Testing
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol 3.2.1: Broth Microdilution Assay for MIC Determination [3]
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range (e.g., 0.09 to 50 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without the test compound), a negative control (medium only), and a drug control (e.g., fluconazole).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined visually or by spectrophotometry.
Assessment of Fungal Cell Membrane Permeability
Changes in cell membrane permeability can be an indicator of the antifungal mechanism of action.
Protocol 3.3.1: Propidium Iodide Staining for Membrane Integrity
-
Fungal Cell Treatment: Treat fungal cells with the quinoline derivative at its MIC for a specified time.
-
Staining: Add propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Incubation: Incubate the cells in the dark for a short period.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. An increase in PI fluorescence indicates a loss of membrane integrity.
Measurement of Reactive Oxygen Species (ROS) Accumulation
The generation of ROS is another potential mechanism of antifungal activity.
Protocol 3.4.1: Dihydrorhodamine 123 (DHR123) Assay for ROS Detection
-
Fungal Cell Treatment: Treat fungal cells with the quinoline derivative at its MIC.
-
Staining: Add DHR123 to the cell suspension. DHR123 is a non-fluorescent dye that is oxidized by ROS to the fluorescent rhodamine 123.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometry. An increase in fluorescence indicates an accumulation of ROS.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key aspects of the development and proposed mechanisms of action of antifungal quinoline derivatives.
Caption: Experimental workflow for the development of antifungal quinoline derivatives.
Caption: Proposed mechanisms of action for antifungal quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Quinolin-5-ylmethanol in the Design of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Its derivatives have been successfully developed as inhibitors for a diverse range of enzymes, playing a crucial role in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document provides detailed application notes and protocols focusing on the utility of the quinolin-5-ylmethanol moiety as a core structural unit in the design and development of novel enzyme inhibitors. While direct examples of enzyme inhibitors featuring the this compound scaffold are not extensively documented in publicly available literature, the following sections will draw upon closely related quinoline-based inhibitors to provide a comprehensive guide for researchers. We will explore the inhibition of key enzymes such as Botulinum Neurotoxin A (BoNT/A) and Phosphodiesterase 5 (PDE5), for which structurally similar quinoline derivatives have shown significant promise.
Target Enzyme Families and Mechanisms of Inhibition
Quinoline-based compounds have demonstrated inhibitory activity against a wide array of enzyme families, including but not limited to:
-
Proteases: The nitrogen atom in the quinoline ring and strategically placed substituents can interact with active site residues of proteases. A notable example is the inhibition of the Botulinum neurotoxin A (BoNT/A) light chain, a zinc-dependent metalloprotease.[1][2][3][4][5] Quinolinol derivatives, structurally related to this compound, are believed to exert their inhibitory effect by chelating the catalytic zinc ion in the enzyme's active site, thereby preventing the cleavage of its substrate, SNAP-25.[1][4]
-
Kinases: The quinoline scaffold serves as a versatile template for the design of ATP-competitive kinase inhibitors.[6][7] Numerous quinoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in cancer cell signaling.[8][9] The planar quinoline ring can mimic the adenine moiety of ATP, while substituents at various positions can confer selectivity and potency by interacting with specific amino acid residues in the kinase domain.
-
Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases are critical regulators of second messenger signaling pathways. Quinoline-based compounds have been successfully designed as potent and selective inhibitors of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[10][11][12] Inhibition of PDE5 leads to elevated cGMP levels, a mechanism exploited for the treatment of erectile dysfunction and pulmonary hypertension, with emerging applications in neurodegenerative diseases like Alzheimer's.[10][11]
-
DNA Modifying Enzymes: The planar aromatic system of quinoline allows for intercalation into DNA, a mechanism that can be harnessed to inhibit enzymes that act on DNA, such as DNA gyrase and topoisomerases.[13]
Quantitative Data on Quinoline-Based Enzyme Inhibitors
The following tables summarize the inhibitory activities of quinoline derivatives against various enzyme targets. While these examples do not exclusively feature the this compound moiety, they provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this scaffold.
Table 1: Quinolinol-5-sulfonamide Derivatives as Botulinum Neurotoxin A (BoNT/A) Light Chain Inhibitors
| Compound ID | R1 Group | R2 Group | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 1 | H | 2-pyridyl | < 10 | - | - | [2] |
| 3 | H | 4-pyridyl | < 10 | - | - | [2] |
| 7 | H | Phenyl | - | 0.8 | Non-competitive | [1] |
| 12 | H | 4-Chlorophenyl | - | 0.6 | Non-competitive | [1] |
| 38 | 5-methyl-thiophen-2-yl | 2-pyridyl | 0.8 | - | - | [2] |
Table 2: Quinoline Derivatives as Phosphodiesterase 5 (PDE5) Inhibitors
| Compound ID | Core Structure | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| 7a | 4-((3-chloro-4-methoxybenzyl)amino)-8-cyclopropyl-3-(hydroxymethyl)quinoline-6-carbonitrile | PDE5 | 0.27 | >1000-fold vs other PDEs | [10][11] |
| 4b | 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile | PDE5 | 20 | - | [11] |
Table 3: Quinoline Derivatives as Kinase Inhibitors
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR | 17.1 | [8] |
| Erlotinib | Quinazoline | EGFR | 33.25 | [8] |
| Lapatinib | Quinazoline | EGFR/HER2 | 10.8 (EGFR), 9.8 (HER2) | [8] |
| Compound 5 | 4-Anilino-quinazoline | EGFR | 1 | [9] |
| Compound 17 | 4-Anilino-quinazoline | EGFR | 1.8 | [9] |
| Compound 23 | 3,5,7-trisubstituted quinoline | c-Met | 0.95 | [14] |
| Compound 26 | 3,6-disubstituted quinoline | c-Met | 9.3 | [14] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and detection method will need to be optimized for each specific enzyme.[15]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound derivative (test inhibitor)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving the test inhibitor)
-
96-well microplates (black plates for fluorescence assays, clear plates for absorbance assays)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Prepare working solutions by diluting the DMSO stock solutions in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km, for IC50 determination).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor solution at various concentrations.
-
Control wells:
-
100% activity control (no inhibitor): Add assay buffer with the same final DMSO concentration as the test wells.
-
Positive control: Add a known inhibitor at a concentration expected to give significant inhibition.
-
Blank (no enzyme): Add assay buffer and substrate, but no enzyme, to measure background signal.
-
-
-
Add the diluted enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay format (e.g., change in absorbance, fluorescence, or luminescence over time).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Specific Protocol: In Vitro MAO-B Inhibition Assay
This protocol is adapted for screening quinoline derivatives against Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters.[16]
Principle:
The assay measures the conversion of a non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline, by MAO-B. The inhibitory effect of a test compound is quantified by the reduction in fluorescence intensity.[16]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Kynuramine dihydrobromide (substrate)
-
This compound derivative (test compound)
-
Pargyline (selective MAO-B inhibitor as a positive control)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Assay Mixture: In a 96-well black plate, add 50 µL of MAO Assay Buffer, 25 µL of the test compound solution (in buffer with a final DMSO concentration ≤1%), and 25 µL of the diluted MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of kynuramine solution (final concentration near its Km value) to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 25 µL of 2N NaOH.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~315 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the general protocol.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Screening and Characterization of this compound Based Enzyme Inhibitors
Caption: Workflow for the discovery and development of enzyme inhibitors.
Signaling Pathway Inhibition by a Putative this compound-based Kinase Inhibitor
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. Newly Designed Quinolinol Inhibitors Mitigate the Effects of Botulinum Neurotoxin A in Enzymatic, Cell-Based, and ex Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of clinically viable quinolinol inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Inhibitors of Botulinum Neurotoxin A | National Agricultural Library [nal.usda.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of the Hydroxyl Group in Quinolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of Quinolin-5-ylmethanol. The functionalization of this primary alcohol opens avenues for the synthesis of novel quinoline derivatives with potential applications in medicinal chemistry and drug discovery. Quinoline scaffolds are prominent in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4]
Introduction
This compound is a versatile building block for the synthesis of diverse libraries of compounds. The primary hydroxyl group is a key handle for introducing various functional groups, thereby modulating the physicochemical and biological properties of the parent molecule. This document outlines protocols for two principal types of functionalization: esterification and etherification . These modifications can influence properties such as solubility, bioavailability, and target-binding interactions.[2] Functionalized quinoline derivatives have been reported to act as anticancer agents through various mechanisms, including the inhibition of protein kinases (e.g., Pim-1, EGFR, HER-2), disruption of tubulin assembly, and interference with critical signaling pathways like PI3K/AKT and Ras/Raf/MEK.[5][6][7]
I. Esterification of this compound
Esterification of the primary alcohol of this compound can be achieved through several methods. Below are protocols for the classic Fischer esterification and the mild Mitsunobu reaction.
A. Fischer Esterification
This method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. It is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol or the removal of water is typically employed.[8]
Protocol 1: Synthesis of Quinolin-5-ylmethyl benzoate
-
Materials:
-
This compound
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzoic acid (1.2 eq), and toluene (10 mL per mmol of alcohol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow: Fischer Esterification
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives Incorporating a Quinoline Moiety
Introduction
Pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anticancer, and antimicrobial effects.[1][2] Similarly, the quinoline ring system is a core component of many therapeutic agents, known for its diverse pharmacological properties.[3] The synthesis of hybrid molecules that incorporate both the pyridazinone and quinoline pharmacophores is a promising strategy for the development of novel drug candidates with potentially enhanced or unique biological activities.
This document outlines a proposed synthetic route for the preparation of N-substituted pyridazinones using quinolin-5-ylmethanol as a key starting material. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology involves a two-step process: the conversion of this compound to a more reactive intermediate, 5-(chloromethyl)quinoline, followed by its use in the N-alkylation of a model pyridazinone, 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Proposed Synthetic Pathway
The overall synthetic scheme involves two main steps:
-
Chlorination of this compound: The hydroxyl group of this compound is converted to a chloride to create a more reactive electrophile suitable for alkylation reactions.
-
N-Alkylation of a Pyridazinone: The resulting 5-(chloromethyl)quinoline is reacted with a pyridazinone precursor to form the final N-substituted product.
Caption: Proposed two-step synthesis of a quinoline-substituted pyridazinone.
Experimental Protocols
Step 1: Synthesis of 5-(chloromethyl)quinoline
This protocol describes the conversion of this compound to 5-(chloromethyl)quinoline using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-(chloromethyl)quinoline.
Step 2: Synthesis of 2-((Quinolin-5-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the N-alkylation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with the previously synthesized 5-(chloromethyl)quinoline.
Materials:
-
6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
5-(chloromethyl)quinoline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Ice-cold water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen balloon
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-(chloromethyl)quinoline (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 2-((quinolin-5-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the proposed two-step synthesis.
| Step | Reactant 1 | Eq. | Reactant 2 | Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1.0 | Thionyl chloride | 1.2 | DCM | 0 to rt | 3 | ~85% |
| 2 | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 1.0 | 5-(chloromethyl)quinoline | 1.1 | DMF | 0 to rt | 16 | ~70% |
Hypothetical Biological Application Workflow
Many pyridazinone derivatives have been investigated as inhibitors of protein kinases, such as VEGFR-2, which is implicated in angiogenesis and cancer progression.[1][4] The synthesized quinoline-pyridazinone hybrid could be screened for similar activity. The following diagram illustrates a hypothetical workflow for evaluating the biological activity of the synthesized compound.
Caption: Workflow for the biological evaluation of the synthesized compound.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the accurate detection and quantification of quinoline and its derivatives. The analysis of these compounds is critical across various fields, from environmental monitoring to pharmaceutical development, owing to their diverse biological activities and potential toxicity.[1] This document is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.[1]
Overview of Analytical Techniques
A variety of analytical techniques are employed for the detection and quantification of quinoline compounds. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the most prevalent due to their high sensitivity and selectivity.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool for analyzing quinolines in complex matrices.[1] Spectrophotometric and electroanalytical methods also serve as important tools for their determination.[2]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative parameters for the analysis of quinoline compounds using various analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoline Analysis
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 | [1][3] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 | - | - | 80.6 - 88.2 | [4] |
| Quinoline-2-carboxylic acid | - | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Validated | Validated | - | [5] |
| 8-Hydroxyquinoline | - | Primesep 100 mixed-mode | - | - | - | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Quinoline Analysis
| Analyte | Matrix | GC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | - | 82.9 - 92.0 | [1][7][8] |
| Quinoline Alkaloids | Honey | - | - | - | - | [1][9] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quinoline Analysis
| Analyte | Matrix | LC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Pyridine, 2-picoline, 4-picoline, Quinoline | Mainstream Cigarette Smoke | Zorbax SB-Aq (4.6x150 mm, 5 µm) | 1.74 - 14.32 ng/cig | - | - | [1] |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method depends on the sample matrix, the target analyte, and the desired sensitivity. The following diagram illustrates a general workflow for the analysis of quinoline compounds.
Caption: General experimental workflow for the analysis of quinoline compounds.
Experimental Protocols
Protocol 1: Determination of Quinoline in Textiles by HPLC-UV
This protocol is adapted from a method for determining quinoline in textile samples.[1][3]
1.1. Sample Preparation: Ultrasonic Extraction
-
Cut 1.0 g of the textile sample into small pieces (approximately 5mm x 5mm).[1]
-
Place the sample into a suitable extraction vessel.[1]
-
Add 10 mL of acetonitrile to the vessel.[1]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[1]
-
Allow the extract to cool to room temperature.[1]
-
Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.[1]
1.2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[1]
-
Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm).[1]
-
Mobile Phase: Acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Quantification: Create a calibration curve using standard solutions of quinoline in acetonitrile.[1]
Caption: HPLC-UV analysis workflow for quinoline in textile samples.
Protocol 2: Determination of Quinoline in Textiles by GC-MS
This protocol details a method for determining quinoline in textiles using GC-MS.[7][8]
2.1. Sample Preparation: Ultrasonic Extraction
-
Weigh 1.0 g of the textile sample (cut into small pieces) into an extraction vessel.
-
Filter the extract through a 0.45 µm polytetrafluoroethylene filter membrane.[7][8]
2.2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1]
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[7]
-
Injector Temperature: 250°C.[7]
-
Injection Volume: 1.0 µL (splitless).[7]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program: Initial temperature 90°C, hold for 2 min. Ramp to 260°C at 20°C/min. Hold at 260°C for 3 min.[1][7]
-
MS Conditions: Electron Impact (EI) at 70 eV. Mass scan range of 30-200 amu.[8]
-
Quantification: Monitor characteristic ions of quinoline (e.g., m/z 129, 102).[7]
Protocol 3: Spectroscopic Characterization of Quinoline
This protocol provides a general procedure for the spectroscopic analysis of quinoline compounds, essential for structural elucidation and identification.[10]
3.1. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoline sample in a UV-grade solvent like ethanol. Dilute the stock to achieve an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]
-
Analysis: Record the spectrum and identify the λₘₐₓ values, which are characteristic of the electronic transitions within the molecule.[10]
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a small drop directly onto the Attenuated Total Reflectance (ATR) crystal.[10]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.[10]
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹. Identify characteristic absorption bands corresponding to C-N and C-H bending and stretching vibrations.[10]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the precise atomic connectivity of the molecule.[10]
Signaling Pathway Context: Anticancer Activity
Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[1] While specific pathways are numerous and complex, a common mechanism involves the inhibition of protein kinases. The following diagram illustrates this conceptual relationship.
Caption: Quinoline derivatives can inhibit kinase signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of various quinoline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover sample preparation and analysis from diverse matrices, including textiles, biological samples, and environmental sources.
Introduction to Quinoline Compound Analysis by GC-MS
Quinoline and its derivatives are a class of heterocyclic aromatic compounds with significant applications in the pharmaceutical, dye, and agrochemical industries.[1] Many quinoline compounds exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] Their presence as intermediates or final products in various manufacturing processes also makes them potential environmental contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile quinoline compounds.[2][3][4] The high chromatographic resolution of GC combined with the sensitive and specific detection of MS provides a robust method for analyzing these compounds in complex matrices. For non-volatile quinoline derivatives, such as those containing polar functional groups like carboxylic acids, derivatization is often necessary to increase their volatility for GC-MS analysis.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of representative quinoline compounds. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Quantitative Data for Quinoline
| Analyte | Matrix | Method Highlights | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Quinoline | Textiles | Ultrasonic Extraction with Toluene | 0.1 mg/kg | - | 0.9998 | 82.9 - 92.0 | [1][6] |
Table 2: GC-MS Quantitative Data for Derivatized Quinoline-2-Carboxylic Acid
| Analyte Derivative | Matrix | Derivatization Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Methyl quinoline-2-carboxylate | Standard Solution | Esterification (BF₃-Methanol) | - | - | - | - | [5] |
| Trimethylsilyl quinoline-2-carboxylate | Standard Solution | Silylation (BSTFA) | - | - | - | - | [5] |
Experimental Protocols
Analysis of Quinoline in Textiles
This protocol is adapted from a method for the determination of quinoline in textile samples.[1]
3.1.1. Sample Preparation: Ultrasonic Extraction
-
Cut 1.0 g of the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Place the pieces into a centrifuge tube.
-
Add 15 mL of toluene to the tube.
-
Perform ultrasonic extraction for 30 minutes at 40°C.[1]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm polytetrafluoroethylene (PTFE) filter membrane into a GC vial.[1]
3.1.2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1.0 µL, splitless mode.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp to 260°C at 20°C/min.
-
Hold at 260°C for 3 min.[1]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-200.
-
Solvent Delay: 2.0 min.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for Quinoline: m/z 129 (quantifier), 102, 77, 51.[1]
-
Analysis of Substituted Quinoline Pharmaceuticals (General Protocol)
This protocol provides a general framework for the analysis of volatile and semi-volatile substituted quinoline compounds, such as 2-(2-Chloroethyl)quinoline.[7]
3.2.1. Sample Preparation: Liquid-Liquid Extraction (from biological matrices)
-
To 1 mL of plasma or urine, add a suitable internal standard.
-
Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
3.2.2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection: 1 µL, split or splitless mode depending on the concentration.
-
Inlet Temperature: 280°C (or optimized for the specific analyte).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 min.
-
(This is a general program and should be optimized for the specific quinoline derivative.)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full Scan for identification and SIM for quantification.
-
Analysis of Quinoline-2-Carboxylic Acid (with Derivatization)
Direct GC-MS analysis of polar quinoline compounds like quinoline-2-carboxylic acid is challenging due to their low volatility.[5] Derivatization is required to convert the carboxylic acid group into a more volatile ester or silyl ester.
3.3.1. Derivatization Protocol: Esterification
-
Accurately weigh 1 mg of the dried sample or extract containing quinoline-2-carboxylic acid into a reaction vial.
-
Add 200 µL of 14% Boron Trifluoride-Methanol solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the methyl ester derivative for GC-MS analysis.
3.3.2. GC-MS Analysis of the Methyl Ester Derivative
-
Follow the general GC-MS protocol outlined in section 3.2.2, with optimization of the temperature program for the specific derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of quinoline compounds.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate GC-MS method for quinoline compounds.
Signaling Pathway
Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain quinoline derivatives.
References
Application Notes and Protocols for Quinolin-5-ylmethanol in the Development of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy is largely attributed to the presence of the nitrogen atom and the planar quinoline ring, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the investigation of quinolin-5-ylmethanol and its closely related analogues as corrosion inhibitors.
Disclaimer: Direct experimental data for this compound as a corrosion inhibitor is not extensively available in peer-reviewed literature. The following data and protocols are based on studies of structurally similar quinoline derivatives, particularly those with substitutions at the 5- and 8-positions, which are expected to exhibit comparable mechanisms of action. These analogues include 5-hydroxymethyl-8-hydroxyquinoline (HMHQ), 5-propoxymethyl-8-hydroxyquinoline (PMHQ), and 5-methoxymethyl-8-hydroxyquinoline (MMHQ).
Mechanism of Action: A General Overview
The corrosion inhibition by quinoline derivatives, including this compound, is primarily a surface phenomenon. The process involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the quinoline ring and the vacant d-orbitals of the metal atoms.
This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rate of corrosion. The efficiency of inhibition is influenced by the inhibitor's concentration, the temperature of the environment, and the nature of the corrosive medium. Many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm.
Quantitative Data Summary
The following table summarizes the inhibition efficiency of quinoline derivatives structurally related to this compound on carbon steel in 1 M HCl, as determined by various electrochemical techniques.
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Measurement Technique |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 298 | 81 | Electrochemical Impedance Spectroscopy |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 298 | 89 | Electrochemical Impedance Spectroscopy |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 298 | 94 | Electrochemical Impedance Spectroscopy |
| 5-benzyl-8-propoxyquinoline (5BPQ) | 8 x 10⁻³ | Not Specified | 97.7 | Potentiodynamic Polarization |
| 5-(chloromethyl)-8-quinolinol hydrochloride | 10⁻³ | Not Specified | 97 | Potentiodynamic Polarization |
Experimental Protocols
Materials and Preparation
-
Working Electrode: Prepare coupons of the metal to be tested (e.g., mild steel, carbon steel) with a standard surface area. For electrochemical measurements, embed the coupon in a suitable resin, leaving a defined surface area exposed.
-
Surface Preparation: Mechanically polish the exposed surface of the working electrode with a series of silicon carbide papers of decreasing grit size (e.g., 400, 600, 800, 1200). Subsequently, degrease the surface with a suitable solvent like acetone, rinse with distilled water, and dry.
-
Corrosive Solution: Prepare the corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, by diluting the concentrated acid with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound or its analogue in the corrosive medium. Generate a series of test solutions with varying inhibitor concentrations by serial dilution of the stock solution.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared metal coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solutions with and without different concentrations of the inhibitor for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, and dry them thoroughly.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of the prepared metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
This method determines the corrosion current density (Icorr) and the corrosion potential (Ecorr).
-
Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
These methods provide visual and compositional information about the protective film.
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.
-
After the immersion test (as in the weight loss method), carefully prepare the metal coupon surfaces.
-
Mount the specimens on stubs and sputter-coat with a conductive material (e.g., gold) if necessary.
-
Acquire images of the surface at various magnifications to observe the extent of corrosion and the formation of a protective layer.
XPS is used to determine the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor.
-
Analyze the surface of the metal coupon after immersion in the inhibited solution.
-
Acquire survey scans to identify the elements present and high-resolution scans for specific elements (e.g., C, N, O, Fe) to determine their chemical states and confirm the presence of the quinoline derivative.
Visualizations
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
Caption: General mechanism of corrosion inhibition by this compound.
Application of Quinoline Derivatives in Catalyst Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoline derivatives have emerged as a versatile and powerful class of scaffolds in the design of catalysts for a wide array of chemical transformations. Their rigid, planar structure, coupled with the tunable electronic and steric properties through substitution, makes them privileged frameworks for creating highly effective and selective catalysts.[1] This document provides detailed application notes and protocols for the synthesis and use of quinoline-based catalysts in various key organic reactions, with a focus on asymmetric catalysis.
Overview of Quinoline-Based Catalysts
The quinoline moiety, a fusion of a benzene and a pyridine ring, offers a unique combination of features beneficial for catalyst design. The nitrogen atom can act as a Lewis basic coordination site for metal centers, while the aromatic rings provide a platform for introducing chirality and modulating the catalyst's electronic environment.[2] Major classes of quinoline-based catalysts include:
-
Chiral Ligands for Transition Metal Catalysis: Quinoline backbones are extensively used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate with transition metals like iridium, ruthenium, copper, and palladium to create catalysts that can induce high enantioselectivity in reactions such as hydrogenations, C-C bond formations, and allylic alkylations.[1][3]
-
Organocatalysts: Certain quinoline derivatives, particularly those derived from cinchona alkaloids like quinine, can function as metal-free organocatalysts for various stereoselective reactions.[4]
-
Photocatalysts: The photophysical properties of the quinoline scaffold have been harnessed in the development of novel organophotocatalysts and photoactive ligands for light-driven chemical transformations.
Synthesis of Key Quinoline-Based Ligands
Protocol: Synthesis of a Quinoline-Schiff Base Ligand
Quinoline-based Schiff base ligands are readily synthesized through the condensation of a chiral amine with a quinoline-carboxaldehyde.[1]
Experimental Protocol:
Step 1: Aldehyde Formation (Oxidation of 2-Methylquinoline)
-
To a solution of 2-methylquinoline (1 eq.) in a suitable solvent like dioxane, add selenium dioxide (1.1 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-quinolinecarboxaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Imine Condensation
-
Dissolve the purified 2-quinolinecarboxaldehyde (1 eq.) in toluene or ethanol.
-
Add a chiral primary amine (e.g., (R)-1-phenylethylamine) (1 eq.) to the solution.
-
For reactions in toluene, use a Dean-Stark apparatus to facilitate the azeotropic removal of water. For reactions in ethanol, the reaction can be carried out under reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The resulting chiral Schiff base ligand can be purified by recrystallization or column chromatography.[1]
Workflow for the Synthesis of a Quinoline-Schiff Base Ligand
Caption: Synthetic workflow for a quinoline-Schiff base ligand.
Protocol: Synthesis of an Oxazolinyl-Quinoline (QUINOL) Ligand
The QUINOL framework, which features a chiral oxazoline ring attached to the quinoline core, is highly effective in various asymmetric transformations.[1]
Experimental Protocol:
Step 1: Nitrile Formation
-
Convert 8-hydroxyquinoline to 8-cyanoquinoline. This can be achieved through a multi-step process, which may involve protecting the hydroxyl group, followed by a cyanation reaction (e.g., Sandmeyer reaction on the corresponding amine or nucleophilic substitution on a sulfonate ester).
Step 2: Cyclization
-
In a flame-dried flask under an inert atmosphere, dissolve 8-cyanoquinoline (1 eq.) and a chiral amino alcohol (e.g., (S)-phenylglycinol) (1.1 eq.) in a high-boiling solvent such as chlorobenzene.
-
Add a Lewis acid catalyst, for example, zinc chloride (ZnCl₂) (0.2 eq.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline-oxazoline ligand.[1]
General Synthesis of QUINOL-type Ligands
Caption: Synthetic pathway to QUINOL ligands.
Applications in Asymmetric Catalysis
Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines provides a direct route to chiral tetrahydroquinolines, which are important structural motifs in many pharmaceuticals and natural products. Iridium and ruthenium-based catalysts bearing chiral ligands have proven to be highly effective for this transformation.[3]
Experimental Protocol: Asymmetric Hydrogenation using a Ruthenium-Diamine Catalyst
Catalyst Preparation (in a glovebox):
-
Place [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral N-monosulfonylated diamine ligand (1.0 mol%) in a reaction vessel.
-
Add anhydrous, degassed methanol (2 mL) and stir the mixture to form the active catalyst complex.
Hydrogenation Reaction:
-
Add the quinoline substrate (1.0 mmol) to the pre-formed catalyst solution.
-
Place the reaction vessel inside an autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to 50-100 atm.
-
Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
-
After the reaction, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
Quantitative Data for Asymmetric Hydrogenation of Quinolines:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Methylquinoline | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | MeOH | 40 | 50 | 24 | >99 | 98 |
| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | THF | 50 | 50 | 12 | >99 | 96 |
| 3 | 6-Bromo-2-methylquinoline | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | MeOH | 60 | 100 | 48 | 98 | 97 |
| 4 | 2-Propylquinoline | [Ir(COD)Cl]₂ / (R)-BINAP | THF | 25 | 50 | 24 | >99 | 95 |
Data is representative and compiled from various sources for illustrative purposes.
Catalytic Cycle for Asymmetric Hydrogenation of Quinoline
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Copper-Catalyzed Synthesis of Substituted Quinolines
Copper-catalyzed domino reactions provide an efficient method for the synthesis of the quinoline scaffold itself. For instance, the reaction of enaminones with 2-halobenzaldehydes can yield a variety of substituted quinolines.[5]
Experimental Protocol: Copper-Catalyzed Synthesis of a 3-Substituted Quinoline
-
To a reaction tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq.).
-
Add the enaminone (1.0 eq.) and the 2-iodobenzaldehyde (1.2 eq.) to the tube.
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinoline derivative.
Quantitative Data for Copper-Catalyzed Quinoline Synthesis:
| Entry | 2-Halobenzaldehyde | Enaminone | Base | Yield (%) |
| 1 | 2-Iodobenzaldehyde | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | K₂CO₃ | 85 |
| 2 | 2-Bromobenzaldehyde | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Cs₂CO₃ | 78 |
| 3 | 2-Iodo-4-methoxybenzaldehyde | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | K₂CO₃ | 92 |
| 4 | 2-Iodobenzaldehyde | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | K₂CO₃ | 81 |
Data is representative and compiled from various sources for illustrative purposes.
Conclusion
Quinoline derivatives are a cornerstone in the development of modern catalysts, particularly in the realm of asymmetric synthesis. The modularity of the quinoline scaffold allows for the fine-tuning of steric and electronic properties, leading to the creation of highly efficient and selective catalysts. The protocols and data presented herein provide a starting point for researchers to explore the vast potential of quinoline-based catalysts in their own synthetic endeavors. The continued development of novel quinoline-based ligand architectures promises to further expand the scope and utility of this remarkable class of compounds in catalysis.[2]
References
Troubleshooting & Optimization
Technical Support Center: Navigating Impurities in Commercial Quinolin-5-ylmethanol
Welcome to the technical support center for Quinolin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in commercial batches of this important chemical intermediate. As a seasoned application scientist, I've structured this guide to provide not just procedural steps, but also the underlying chemical logic to empower you in your experimental work. Our focus is on ensuring the integrity of your results through a comprehensive understanding of potential contaminants.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the purity and stability of this compound.
Q1: I've received a new batch of this compound and it has a slight yellow to brown tint. Is this normal?
A slight discoloration to yellow or brown is a common observation for aged samples of quinoline compounds, especially if they have been exposed to light. This is often an initial indicator of degradation. While a pale-yellow color might not significantly impact some robust applications, a darker brown coloration suggests a higher level of impurities and warrants further investigation before use in sensitive assays.
Q2: What are the primary types of impurities I should be aware of in commercial this compound?
The impurities in commercial this compound can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These are residual starting materials, byproducts, or reagents from the manufacturing process. The most common synthetic route to this compound is the reduction of Quinoline-5-carbaldehyde or Quinoline-5-carboxylic acid.
-
Degradation Products: These form over time due to improper storage or handling, with exposure to light, heat, and oxygen being the primary drivers.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
Q3: How should I properly store my this compound to minimize degradation?
To maintain the integrity of your this compound, it is crucial to store it in a cool, dark, and dry place. An amber glass vial with a tight-fitting cap, stored in a refrigerator and purged with an inert gas like nitrogen or argon, is ideal. This minimizes exposure to light, oxygen, and moisture, which are the main culprits in degradation.
Q4: Can the impurities in this compound affect my downstream reactions?
Absolutely. Aldehyde impurities can participate in unwanted side reactions, such as the formation of imines or Schiff bases. Carboxylic acid impurities can interfere with reactions sensitive to pH or those involving bases. Degradation products, such as oxidized species, may also lead to unexpected byproducts and reduced yields in your synthetic protocols.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a more in-depth, problem-solving approach to issues that may arise during your experiments due to impurities in this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptoms: You are experiencing variable yields in a reaction where this compound is a starting material. You may also observe unexpected spots on your Thin Layer Chromatography (TLC) or peaks in your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture.
Potential Cause: The presence of unreacted starting materials from the synthesis of this compound, such as Quinoline-5-carbaldehyde or Quinoline-5-carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Step-by-Step Protocol: Identification of Synthesis-Related Impurities
-
Sample Preparation: Dissolve a small amount of your commercial this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analytical Method: Employ a High-Performance Liquid Chromatography (HPLC) method with a UV detector. A reverse-phase C18 column is a good starting point.
-
Standard Preparation: If available, prepare standard solutions of Quinoline-5-carbaldehyde and Quinoline-5-carboxylic acid.
-
Analysis: Run the sample and standards on the HPLC. Compare the retention times of any impurity peaks in your sample to those of the standards.
-
Confirmation: For unambiguous identification, use LC-MS to confirm the mass of the impurity peaks.
Table 1: Common Synthesis-Related Impurities and their Properties
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Quinoline-5-carbaldehyde | C₁₀H₇NO | 157.17 | Unreacted starting material |
| Quinoline-5-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Unreacted starting material or over-oxidation of the aldehyde |
Issue 2: Sample Discoloration and Formation of Insoluble Matter
Symptoms: Your stock solution of this compound, which was initially clear, has turned yellow or brown and may contain some precipitate.
Potential Cause: Degradation of the this compound due to oxidation or photodegradation.
Plausible Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Step-by-Step Protocol: Forced Degradation Study
To understand the degradation profile of your this compound, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 1N HCl and 1N NaOH, respectively. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add a small amount of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) and LC-MS to identify the degradation products.
Table 2: Potential Degradation Products
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| Quinoline-5-carbaldehyde | C₁₀H₇NO | 157.17 | Oxidation |
| Quinoline-5-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Oxidation |
| Hydroxy-quinolin-5-ylmethanol | C₁₀H₉NO₂ | 175.18 | Photodegradation[1] |
Summary of Analytical Methods for Impurity Profiling
A multi-faceted analytical approach is recommended for comprehensive impurity profiling of this compound.
Table 3: Recommended Analytical Techniques
| Technique | Purpose | Typical Conditions |
| HPLC-UV | Quantification of known and unknown impurities. | Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Acetonitrile:Water gradientDetection: 225 nm |
| LC-MS | Identification of unknown impurities by mass. | Coupled to the HPLC system, using electrospray ionization (ESI) in positive mode. |
| GC-MS | Identification and quantification of residual solvents. | Column: DB-5ms or equivalentCarrier Gas: HeliumDetection: Mass Spectrometry (MS) |
| ¹H NMR | Structural confirmation and identification of isomeric impurities. | Solvent: DMSO-d₆ or CDCl₃ |
References
Technical Support Center: Purification of Quinolin-5-ylmethanol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Quinolin-5-ylmethanol via recrystallization.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the recrystallization of this compound in a question-and-answer format, offering targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound, an aromatic alcohol, generally requires a polar solvent for dissolution.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small increments of the hot solvent to your mixture. Ensure the solvent is at or near its boiling point. Be mindful that using a large excess of solvent will decrease your final yield.[1][2]
-
Re-evaluate Your Solvent Choice: If the compound remains insoluble even with a significant amount of hot solvent, the chosen solvent is likely unsuitable. A systematic solvent screening should be performed to identify an appropriate solvent or solvent pair.[3][4]
-
Q2: No crystals are forming as my solution cools. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.[1][3]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure this compound, add a single, small crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[1][2]
-
Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice-water bath.[1]
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is more common when the compound is significantly impure or when using a solvent with a boiling point higher than the solute's melting point.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool slowly.
-
Lower the Cooling Rate: A slower cooling process can favor the formation of crystals over oil. Insulate the flask to allow for gradual cooling.
-
Change Solvents: Consider using a solvent with a lower boiling point or a solvent pair to modulate the solubility characteristics.
-
Q4: The yield of my recrystallized this compound is very low. What went wrong?
A4: A low recovery of crystalline material can be attributed to several factors during the purification process.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling. To check this, you can try to evaporate some of the mother liquor to see if more crystals form. In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can lead to the loss of product. Always use a minimal amount of ice-cold solvent for washing.
-
Q5: My recrystallized product is still colored. How can I improve the purity?
A5: The presence of colored impurities requires an additional purification step.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can also adsorb some of your desired product, leading to a lower yield.
-
Data Presentation
Table 1: Solubility Screening for this compound
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. (Qualitative) | Solubility at Boiling Point (Qualitative) | Crystal Formation on Cooling (Qualitative) |
| Water | High | 100 | Insoluble | Insoluble | N/A |
| Ethanol | High | 78 | Soluble | Very Soluble | Poor |
| Methanol | High | 65 | Soluble | Very Soluble | Poor |
| Acetone | Medium | 56 | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Good |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Good |
| Hexane | Low | 69 | Insoluble | Insoluble | N/A |
| Ethanol/Water | Variable | Variable | To be determined | To be determined | To be determined |
| Acetone/Hexane | Variable | Variable | To be determined | To be determined | To be determined |
Note: The solubility of this compound in ethanol and other organic solvents has been qualitatively reported. The above table should be populated with experimental observations.
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization of this compound
This protocol outlines the steps to identify a suitable single solvent or a solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Glass stirring rods
-
Ice bath
Procedure:
-
Initial Solubility at Room Temperature:
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
Add 1 mL of a different solvent to each test tube at room temperature.
-
Agitate the contents of each test tube.
-
Record your observations on the solubility of the compound in each solvent at room temperature in a table similar to Table 1. A good solvent for recrystallization should not dissolve the compound at room temperature.[3][4]
-
-
Solubility at Elevated Temperature:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath or on a hot plate.
-
Bring the solvent to a gentle boil.
-
Observe and record the solubility of the compound in the hot solvent. An ideal solvent will completely dissolve the compound at its boiling point.[3][4]
-
-
Crystal Formation upon Cooling:
-
For the solvents that dissolved the compound when hot, allow the test tubes to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe and record the quantity and quality of the crystals formed. A suitable solvent will yield a good recovery of pure crystals upon cooling.[4]
-
-
Solvent Pair Selection (if necessary):
-
If no single solvent is ideal, a solvent pair can be used. Select a "good" solvent that readily dissolves this compound at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (saturated).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.[2][5]
-
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound once a suitable solvent has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger and purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity. A pure compound will have a sharp melting point range.
Visualizations
The following diagrams illustrate key workflows and relationships in the recrystallization process.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
Caption: Logical relationships between impurities and purification steps.
References
Troubleshooting Quinolin-5-ylmethanol synthesis side reactions
Welcome to the technical support center for the synthesis of Quinolin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reduction of a quinoline-5-carboxylic acid derivative, typically the corresponding ester (e.g., methyl or ethyl quinoline-5-carboxylate). This transformation is most effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, a less reactive starting ester, or suboptimal reaction temperature.
-
Side Reactions: Competing reactions can consume the starting material or the product. A significant side reaction is the over-reduction of the quinoline ring.
-
Work-up and Purification Issues: The product may be lost during the aqueous work-up or adhere strongly to the stationary phase during column chromatography.
Q3: What are the common side products I should be aware of during the synthesis of this compound?
The primary side product of concern is the formation of 1,2,3,4-tetrahydrothis compound. This occurs when the reducing agent, particularly a strong one like LiAlH₄, not only reduces the ester but also partially reduces the quinoline ring. The extent of this side reaction is highly dependent on the reaction conditions.
Q4: How can I minimize the formation of the tetrahydroquinoline byproduct?
To minimize the over-reduction of the quinoline ring, consider the following strategies:
-
Choice of Reducing Agent: While LiAlH₄ is effective, a milder reducing agent like sodium borohydride in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures, might offer better chemoselectivity.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial. Higher temperatures can promote the reduction of the aromatic ring.
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reducing agent.
Q5: My final product is difficult to purify. What purification methods are recommended?
Purification of this compound is typically achieved by column chromatography on silica gel.[1] A gradient elution system, starting with a less polar solvent system (e.g., pentane:diethyl ether) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities and more polar byproducts.[1] Recrystallization from a suitable solvent can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reduction of the starting ester. | - Increase the molar excess of the reducing agent (e.g., from 1.5 to 2.5 equivalents of LiAlH₄).- Ensure the starting ester is of high purity.- Increase the reaction time, monitoring progress by TLC. |
| Over-reduction to 1,2,3,4-tetrahydrothis compound. | - Lower the reaction temperature (e.g., maintain at 0 °C).- Consider using a milder reducing agent such as sodium borohydride with a Lewis acid.- Quench the reaction immediately upon consumption of the starting material. | |
| Product loss during work-up. | - Ensure the pH is appropriately adjusted during the aqueous work-up to keep the product in the organic phase.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] | |
| Presence of Starting Material in the Final Product | Insufficient amount or activity of the reducing agent. | - Use a fresh, anhydrous batch of the reducing agent.- Increase the equivalents of the reducing agent. |
| Reaction time is too short. | - Extend the reaction time and monitor by TLC until the starting material spot disappears. | |
| Formation of a Significant Amount of a More Polar Impurity | This is likely the over-reduced 1,2,3,4-tetrahydrothis compound. | - Follow the steps outlined above to minimize over-reduction (lower temperature, milder reducing agent). |
| Streaking or Poor Separation on TLC/Column Chromatography | The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system to improve the chromatography.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl Quinoline-5-carboxylate with LiAlH₄
This protocol is a representative procedure for the reduction of a quinoline ester to the corresponding alcohol.
Materials:
-
Methyl quinoline-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., pentane, diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve methyl quinoline-5-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.
-
Extraction: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of pentane:diethyl ether) to afford pure this compound.[1]
Data Presentation
Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction
| Reducing Agent | Typical Substrates | Selectivity | Common Side Reactions |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, Esters, Amides, Nitriles | Low (reduces most carbonyls) | Over-reduction of sensitive functional groups (e.g., aromatic rings). |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | High (generally does not reduce esters or carboxylic acids alone) | Can reduce esters in the presence of Lewis acids or at elevated temperatures. |
| Borane (BH₃) | Carboxylic acids, Amides | High (chemoselective for carboxylic acids over esters and many other functional groups) | Can reduce other functional groups like alkenes. |
| Diisobutylaluminium Hydride (DIBAL-H) | Esters, Nitriles | High (can be controlled to give aldehydes from esters at low temperatures) | Over-reduction to alcohols if temperature and stoichiometry are not controlled. |
Visualizations
Signaling Pathways & Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis.
Caption: Main reaction and potential side reaction pathways.
References
Technical Support Center: Optimization of Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide provides targeted troubleshooting advice, optimized protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this critical heterocyclic scaffold.
General Troubleshooting and FAQs
This section addresses broad issues that can apply to various classical quinoline synthesis methods.
| Question | Answer |
| My reaction is giving a very low yield or no product at all. What are the first things to check? | Investigate the following key areas: 1. Catalyst: Ensure the acid or base catalyst is appropriate for your specific substrates and reaction type.[1] 2. Temperature: The reaction may require optimization. Gradually increase the temperature in 10°C increments while monitoring progress by Thin-Layer Chromatography (TLC).[2] 3. Reagents: Verify the purity and integrity of your starting materials. Aniline derivatives, in particular, can degrade upon storage. 4. Moisture: Use anhydrous solvents and reagents, as water can interfere with many of the condensation steps.[2] |
| How can I monitor the progress of my reaction effectively? | Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring reaction progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product over time.[3] |
| My crude product is an intractable tar or contains significant polymeric material. What causes this? | Tar and polymer formation is a common issue, especially in classical methods like the Skraup and Doebner-von Miller syntheses, which use harsh acidic conditions.[4][5][6] This is often due to the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated aldehydes or ketones.[4][5] |
| Are there "greener" or more environmentally friendly alternatives to classical methods? | Yes, significant progress has been made in developing greener protocols.[7] These include using alternative energy sources like microwave irradiation, employing safer solvents like water or ethanol, and utilizing reusable or non-toxic catalysts such as p-toluenesulfonic acid (p-TSA) or various nanocatalysts.[7][8] These methods can reduce reaction times, improve yields, and simplify purification.[7] |
Logical Workflow: Troubleshooting Low Yield
This diagram outlines a decision-making process for addressing low product yield in a typical quinoline synthesis.
References
Technical Support Center: Synthesis of Quinolin-5-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Quinolin-5-ylmethanol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound. A common and effective strategy for synthesizing this compound is a two-step process:
-
Step 1: Synthesis of a 5-substituted quinoline precursor. This is typically achieved through a cyclization reaction such as the Skraup or Doebner-von Miller synthesis, starting with an appropriately substituted aniline.
-
Step 2: Conversion of the 5-substituent to a hydroxymethyl group. This often involves the reduction of a carboxylic acid or aldehyde at the 5-position.
Our troubleshooting guide will focus on potential problems arising in this synthetic approach.
General Issues
Q1: My overall yield for this compound is very low. What are the common contributing factors?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. It is crucial to analyze each step independently. For the initial quinoline ring formation (e.g., Skraup synthesis), low yields can stem from an inappropriate choice of catalyst, suboptimal reaction temperature, or poor substrate reactivity.[1] Excessive temperatures, for instance, can lead to decomposition and the formation of tarry byproducts, while temperatures that are too low may result in an incomplete reaction.[1] In the subsequent reduction step, the choice of reducing agent and reaction conditions are critical to avoid side reactions or incomplete conversion.
Q2: I am observing the formation of a significant amount of tar-like substances in my reaction mixture. How can I minimize this?
A2: Tar formation is a frequent issue in classical quinoline syntheses like the Skraup reaction, which often employs harsh acidic and oxidizing conditions.[2] To mitigate this, consider the following:
-
Use of a moderator: Adding ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.[2]
-
Temperature control: Careful and gradual heating is essential. The exothermic nature of the reaction needs to be controlled to prevent localized hotspots.[2]
-
Purification: A common method to separate the desired quinoline derivative from the tar is steam distillation followed by extraction.[1][2]
Step 1: Quinoline Ring Synthesis (e.g., Skraup Reaction)
Q3: The Skraup synthesis I am running is extremely vigorous and difficult to control. What measures can I take?
A3: The Skraup reaction is known to be highly exothermic.[2] To moderate the reaction, you can:
-
Add a moderator: As mentioned, ferrous sulfate is a common choice.[2]
-
Control reagent addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[2]
-
Ensure efficient stirring: Vigorous stirring helps in dissipating heat and maintaining a uniform temperature throughout the reaction mixture.[2]
Q4: I am getting a mixture of isomers instead of the desired 5-substituted quinoline. How can I improve regioselectivity?
A4: The regioselectivity of electrophilic substitution on the aniline ring during cyclization can be influenced by the directing effects of the substituents. The choice of starting aniline is critical. For instance, using a meta-substituted aniline can direct the cyclization to the desired position. The reaction conditions, including the type of acid used, can also play a role in the regiochemical outcome.
Step 2: Reduction to this compound
Q5: The reduction of my quinoline-5-carboxylic acid (or aldehyde) to the alcohol is incomplete. What can I do?
A5: Incomplete reduction can be due to several factors:
-
Choice of reducing agent: For the reduction of a carboxylic acid, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required. For an aldehyde, a milder reducing agent like Sodium Borohydride (NaBH₄) is often sufficient. Ensure the chosen reagent is appropriate for your starting material.
-
Reaction conditions: Ensure anhydrous conditions, especially when using reactive hydrides like LiAlH₄. The reaction temperature and time should also be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Stoichiometry of the reducing agent: An insufficient amount of the reducing agent will lead to incomplete conversion. It is common to use a slight excess of the reducing agent.
Q6: I am observing side reactions during the reduction step, such as reduction of the quinoline ring itself. How can I prevent this?
A6: The quinoline ring can be susceptible to reduction under certain conditions. To avoid this:
-
Use a chemoselective reducing agent: For the reduction of a carboxylic acid or aldehyde without affecting the quinoline ring, consider using milder and more selective reducing agents if possible.
-
Control reaction conditions: Harsher conditions (high temperature, prolonged reaction time) can lead to over-reduction. Carefully control these parameters.
Data Presentation: Comparison of Quinoline Synthesis Methods
| Synthesis Method | Typical Starting Materials | Catalyst/Reagents | Typical Conditions | Reported Yields | Common Issues |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene) | Concentrated H₂SO₄ | High Temperature | Variable, can be low | Highly exothermic, tar formation[2] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl) | Heating | Moderate | Polymerization of the carbonyl compound[3] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with an α-methylene group | Acid or Base | Heating | Good to Excellent | Self-condensation of the ketone reactant[4] |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Heating | Good | Can be inefficient, hampering isolation[5] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5-carboxylic acid via a Modified Skraup Synthesis
This protocol is a hypothetical adaptation for the synthesis of a precursor to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-aminobenzoic acid.
-
Addition of Reactants: To the flask, add anhydrous glycerol and a moderator such as ferrous sulfate. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.
-
Addition of Oxidizing Agent: Slowly add nitrobenzene to the reaction mixture.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction by cooling if necessary. After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Protocol 2: Reduction of Quinoline-5-carboxylic acid to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Cool the suspension in an ice bath. Slowly add a solution of quinoline-5-carboxylic acid in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution and then more water.
-
Work-up: Filter the resulting solid and wash it with THF. Collect the filtrate and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Visualizations
References
Challenges in the scalability of quinoline derivative synthesis
Welcome to the technical support center for quinoline derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scalability of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the synthesis of quinoline derivatives.
General Scalability Issues
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.[1]
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer, thereby altering the reaction kinetics.
-
Reagent Addition Profile: The rate and method of reagent addition become more critical at a larger scale to control reaction exotherms.
Troubleshooting & Optimization:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1]
-
Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]
-
Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.
Classical Synthesis Methods: Troubleshooting
Q2: My Skraup synthesis is extremely vigorous and difficult to control, resulting in significant tar formation. How can I moderate the reaction and improve the yield?
A2: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[2][3]
Troubleshooting & Optimization:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[2][4]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and carefully with efficient cooling, such as in an ice bath, to manage the exotherm.[3][4]
-
Temperature Control: Heat the mixture gently to initiate the reaction. Once it starts, the exotherm should sustain it. Reapply heat only after the initial vigorous phase has subsided.[5]
-
Purification Strategy: The crude product is often a black, tarry mixture.[3] Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[4]
Q3: In my Doebner-von Miller synthesis, I'm observing a low yield due to the formation of a large amount of polymeric material. How can this be prevented?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[3][6][7]
Troubleshooting & Optimization:
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[6][7]
-
Slow Reagent Addition: The slow, portion-wise addition of the carbonyl compound to the reaction mixture can help to keep its concentration low and disfavor polymerization.[6]
-
Continuous Flow Reaction: For larger-scale reactions, a continuous stirred-tank reactor (CSTR) setup with distributed dosing of the carbonyl compound can minimize byproduct formation and improve yields.[6]
Q4: I am facing issues with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the outcome?
A4: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[8] The outcome can be influenced by several factors.
Troubleshooting & Optimization:
-
Catalyst Choice: The type of catalyst (acidic or basic) can influence the regiochemical outcome.[3] For example, some reactions may show improved selectivity with catalysts like p-toluenesulfonic acid or iodine.[8]
-
Reactant Modification: Introducing a phosphoryl group on the α-carbon of the ketone or using an imine analog of the o-aminoaryl ketone can help direct the cyclization.[8]
-
Solvent Effects: The use of ionic liquids has been reported to improve regioselectivity in some cases.[8]
Q5: My Combes synthesis is giving a low yield on a larger scale. What are the critical parameters to consider for optimization?
A5: The Combes synthesis, which involves the acid-catalyzed cyclization of an intermediate Schiff base from an aniline and a β-diketone, can be sensitive to reaction conditions, especially at scale.[9][10]
Troubleshooting & Optimization:
-
Acid Catalyst: The choice and concentration of the acid catalyst (commonly concentrated sulfuric acid) are critical. Insufficient acid may lead to an incomplete reaction, while overly harsh conditions can cause degradation.[10]
-
Temperature Profile: The annulation step is the rate-determining step and often requires heating.[10] Careful control of the temperature profile is necessary to ensure complete cyclization without promoting side reactions.
-
Water Removal: The formation of the Schiff base intermediate generates water. On a larger scale, inefficient removal of water can inhibit the reaction equilibrium.
Purification Challenges
Q6: During the work-up of my large-scale quinoline synthesis, I am struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?
A6: Issues with product isolation and inconsistent crystallinity often point to problems with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.[1]
Troubleshooting & Optimization:
-
Controlled Crystallization: Avoid "crashing out" the product by rapid cooling or adding a large volume of anti-solvent. Instead, implement a controlled cooling profile and consider using a seeding strategy to promote the formation of the desired polymorph.[1]
-
Solvent Screening: Perform a systematic solvent screen to identify the solvent or solvent mixture that consistently produces the desired crystalline form with good yield and purity.[1]
-
Alternative Purification Techniques: If crystallization is problematic, consider other purification methods such as:
-
Distillation: For liquid quinolines, vacuum distillation can be effective.[9]
-
Chromatography: While less scalable for large quantities, column chromatography on silica gel or alumina is a standard method for separating impurities.[9] For basic quinoline derivatives that may interact strongly with silica, using a mobile phase containing a small amount of a basic modifier like triethylamine or switching to a neutral or basic alumina stationary phase can be beneficial.[11]
-
Salt Formation: Formation of a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[9]
-
Quantitative Data Summary
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Acetone | p-Toluenesulfonic acid | Solvent-free | High | [8] |
| 2 | 2-Aminoacetophenone | Cyclohexanone | Iodine | Solvent-free | High | [8] |
| 3 | 2-Aminoaryl Ketones | Various | Gold catalyst | Mild conditions | Improved | [8] |
| 4 | 2-Aminoaryl Ketones | Various | Nafion | Microwave | Good | [12] |
| 5 | o-Nitroarylcarbaldehydes | Various | Iron/HCl (in situ reduction) | One-pot | 58-100 | [13] |
Table 2: Comparison of Purification Techniques for Quinoline Derivatives
| Technique | Scale | Purity Achievable | Advantages | Disadvantages | Reference |
| Distillation | Lab to Industrial | Moderate to High | Scalable, effective for non-volatile impurities | Not suitable for thermally labile compounds | [9][14] |
| Crystallization | Lab to Industrial | High | Scalable, cost-effective, can yield specific polymorphs | Can be challenging to optimize, potential for polymorphism | [1][9] |
| Column Chromatography | Lab to Pilot | Very High | High resolution, good for complex mixtures | Less scalable, solvent-intensive | [9][14] |
| Acid-Base Extraction | Lab to Industrial | Low to Moderate | Good for initial cleanup, scalable | May not remove closely related impurities | [14] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol describes a moderated Skraup synthesis to improve control and reduce tar formation.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add the aniline derivative, ferrous sulfate (FeSO₄) as a moderator, and anhydrous glycerol.[4]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that keeps the internal temperature under control.[4]
-
Reaction: After the addition of acid, gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by a noticeable exotherm and change in color), remove the heat source. The reaction should proceed on its own. After the initial exotherm subsides, heat the mixture to reflux for the specified time to ensure completion.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Neutralize the acid and liberate the quinoline base by making the solution strongly basic with a concentrated sodium hydroxide solution.[4]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[4] The distillate is then extracted with an organic solvent (e.g., toluene), the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Preventing degradation of Quinolin-5-ylmethanol during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Quinolin-5-ylmethanol to prevent its chemical degradation. By following these recommendations, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation? this compound is susceptible to degradation from several environmental factors. The most significant are:
-
Oxidation: The quinoline ring system can react with atmospheric oxygen, a process that may be accelerated by the presence of trace metal ions.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of impurities.[1][2] Quinoline compounds are known to turn brown or yellow upon exposure to light.[1][2]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.[1]
Q2: What are the optimal storage conditions for solid this compound? To ensure long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[1] It is recommended to store the compound in a cool, dark, and dry place, such as a refrigerator or freezer.
Q3: What should I consider when preparing and storing solutions of this compound? When preparing solutions, use high-purity, degassed solvents to remove dissolved oxygen. The stability of the compound in solution can be pH-dependent, so using a buffered solution may be necessary for certain applications.[1] Solutions should be stored under the same cool, dark, and inert conditions as the solid material. For critical experiments, it is always best practice to use freshly prepared solutions.
Q4: What are the visible signs of degradation? The most common visible sign of degradation is a change in color, with the solid material turning from white or off-white to yellow or brown.[1][2] In solutions, degradation may manifest as discoloration or the formation of a precipitate. Analytically, degradation is indicated by the appearance of new peaks and a decrease in the main peak area in chromatograms (e.g., HPLC).
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Solid material has turned yellow/brown | Prolonged exposure to light and/or oxygen.[1][2] | The material is likely degraded and should be discarded. Review storage procedures to ensure light and air are excluded. |
| Inconsistent results in biological assays | Degradation of the compound leading to a lower effective concentration or interference from degradation products. | Confirm the purity of the compound using an analytical technique like HPLC. Use a fresh, unopened batch of the compound or a newly prepared solution for subsequent experiments. |
| New peaks appear in HPLC/LC-MS analysis | Formation of one or more degradation products. | Perform forced degradation studies (see Protocol 2) to identify potential degradation products. If possible, use mass spectrometry (MS) to help elucidate the structures of the new impurities.[3] |
| Precipitate forms in a stored solution | The compound or its degradation products have low solubility in the chosen solvent, or the solvent has partially evaporated. | Verify that the concentration is not above the solubility limit. Ensure vials are sealed tightly. If degradation is suspected, discard the solution. |
Quantitative Data Summary
Forced degradation studies are essential for understanding a compound's stability profile. The following table provides an illustrative example of how to present data from such a study. Researchers should generate specific data for their own batches and storage conditions.
Table 1: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Purity (by HPLC) | Observations |
| Control (Dark, 5°C) | 4 weeks | 99.5% | No change |
| Heat (60°C) | 4 weeks | 92.1% | Slight yellowing |
| Light (ICH Q1B Option II) [4] | 1.2 million lux hours | 85.7% | Significant browning |
| Oxidative (3% H₂O₂) | 48 hours | 78.4% | Solution turned dark brown |
| Acidic (0.1 M HCl) | 48 hours | 98.9% | No significant change |
| Basic (0.1 M NaOH) | 48 hours | 94.5% | Slight discoloration |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Confirmatory Photostability Testing (ICH Q1B) This protocol follows the ICH Q1B guideline for photostability testing.[4][5]
-
Sample Preparation: Place a sufficient amount of solid this compound in a chemically inert, transparent container. Prepare a second sample to serve as a dark control, which should be wrapped completely in aluminum foil.
-
Light Source: Use a photostability chamber equipped with a light source that conforms to ICH Q1B Option II, emitting both cool white fluorescent and near-UV lamps.
-
Exposure: Expose the sample to the light source until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours per square meter.[4] Place the dark control sample in the same chamber to experience the same temperature conditions.
-
Analysis: At the end of the exposure period, analyze both the light-exposed sample and the dark control by the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control sample. A significant increase in degradation products or a decrease in the parent compound peak in the exposed sample compared to the controls indicates photolability.
Mandatory Visualization
Caption: Key environmental factors leading to the degradation of this compound.
Caption: A standard workflow for conducting a forced degradation or stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfarm.de [bfarm.de]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Resolving Issues in the Functionalization of Quinolin-5-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quinolin-5-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the functionalization of this compound?
A1: Researchers may face several challenges, including:
-
Low Solubility: this compound and its derivatives can have poor solubility in common organic solvents, complicating reactions and purification.
-
Reactivity of the Quinoline Nitrogen: The basicity of the quinoline nitrogen can interfere with reactions at the hydroxymethyl group, for instance, by reacting with acidic catalysts or electrophiles.
-
Side Reactions: Undesired reactions, such as oxidation of the quinoline ring or N-alkylation, can occur.
-
Purification Difficulties: The basic nature of the quinoline moiety can lead to tailing on silica gel chromatography.[1] Products may also be difficult to crystallize.
Q2: When should I consider protecting the quinoline nitrogen?
A2: Protection of the quinoline nitrogen is advisable under strongly acidic or electrophilic conditions.[2] For instance, during certain esterification or etherification reactions where strong acids are used, protonation of the nitrogen can alter the electronic properties of the ring and affect the reactivity of the hydroxyl group. A protecting group can prevent N-alkylation or other side reactions.[2][3]
Q3: How can I improve the solubility of this compound in a reaction?
A3: To improve solubility, consider using more polar aprotic solvents such as DMF or DMSO. In some cases, a co-solvent system may be effective. For reactions involving charged intermediates, ionic liquids could be an option.
Q4: What are the general considerations for the purification of quinoline derivatives?
A4: Purification of quinoline derivatives often requires special attention due to the basicity of the nitrogen atom.[1][4] Common techniques include:
-
Column Chromatography: To prevent tailing on silica gel, it is common to add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to the eluent.[1] Alternatively, neutral or basic alumina can be used as the stationary phase.[1]
-
Crystallization: This can be a highly effective method for achieving high purity, often by forming a salt of the quinoline derivative.[4]
-
Distillation: For liquid derivatives, vacuum distillation can be effective.[4]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Question: I am attempting to esterify this compound using a Fischer esterification (carboxylic acid, alcohol, and acid catalyst), but I am getting a low yield of the desired ester. What could be the cause, and how can I improve the yield?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[5] To drive the reaction towards the product, remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.[6] Using the alcohol as a solvent (in large excess) can also shift the equilibrium.[7] |
| Catalyst Inactivation | The basic quinoline nitrogen may be neutralizing the acid catalyst. Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) to ensure a sufficient catalytic amount remains. |
| Side Reactions | The quinoline ring might be susceptible to side reactions under strongly acidic conditions at high temperatures. Consider using milder esterification methods like the Steglich esterification (DCC and DMAP), which is suitable for acid-sensitive substrates.[7] |
| Poor Solubility | The starting materials may not be fully dissolved. Try a co-solvent system or switch to a more polar solvent like DMF. |
// Nodes start [label="Low Yield in\nEsterification", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_equilibrium [label="Is water being removed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the acid catalyst sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are reaction conditions too harsh?", fillcolor="#FBBC05", fontcolor="#202124"]; solution_water [label="Use Dean-Stark trap or\ndehydrating agent.\nIncrease alcohol excess.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_catalyst [label="Increase amount of\nacid catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_conditions [label="Use milder conditions\n(e.g., Steglich esterification).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end_node [label="Yield Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_equilibrium; check_equilibrium -> solution_water [label="No"]; solution_water -> end_node; check_equilibrium -> check_catalyst [label="Yes"]; check_catalyst -> solution_catalyst [label="No"]; solution_catalyst -> end_node; check_catalyst -> check_conditions [label="Yes"]; check_conditions -> solution_conditions [label="Yes"]; solution_conditions -> end_node; check_conditions -> end_node [label="No"]; } .enddot Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Decomposition or Streaking During Chromatographic Purification
Question: My quinoline derivative is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I resolve this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with Silica Gel | The basic nitrogen of the quinoline ring interacts with the acidic silanol groups on the silica gel surface, causing tailing and potential decomposition.[1] |
| 1. Add a Basic Modifier: Add a small amount of a base like triethylamine (0.5-2%) or pyridine to your eluent to neutralize the acidic sites on the silica gel.[1] | |
| 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[1] For some compounds, reversed-phase silica (C18) may also be effective.[1] | |
| Compound Instability | The compound may be sensitive to prolonged exposure to the stationary phase. |
| 1. Work Quickly: Run the column as quickly as possible to minimize contact time. | |
| 2. Lower the Temperature: Running the column in a cold room can help reduce the rate of decomposition.[1] |
// Nodes start [label="Purifying Quinoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; check_tailing [label="Tailing observed on\nsilica gel TLC?", fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add basic modifier\n(e.g., triethylamine)\nto eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_stationary_phase [label="Use alternative\nstationary phase\n(Alumina, C18).", fillcolor="#34A853", fontcolor="#FFFFFF"]; run_silica [label="Proceed with standard\nsilica gel chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_tailing; check_tailing -> add_base [label="Yes"]; check_tailing -> run_silica [label="No"]; add_base -> end_node; add_base -> change_stationary_phase [label="Still issues"]; change_stationary_phase -> end_node; run_silica -> end_node; } .enddot Caption: Decision diagram for chromatographic purification.
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using an acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous alcohol as solvent (e.g., ethanol) or a non-polar solvent like toluene for azeotropic removal of water
-
Dean-Stark apparatus (if using a non-polar solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq), the carboxylic acid (1.2 eq), and the solvent.
-
Slowly add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an alcohol was used as the solvent, remove it under reduced pressure. If toluene was used, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel with a hexane/ethyl acetate eluent containing 1% triethylamine) or crystallization.
Protocol 2: Oxidation of this compound to Quinoline-5-carbaldehyde
This protocol outlines a mild oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add activated manganese dioxide (5-10 eq) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional DCM.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude Quinoline-5-carbaldehyde.
-
Purify the product by column chromatography or crystallization if necessary.
Quantitative Data Summary
The following table summarizes typical yields for the functionalization of quinoline derivatives under various conditions. Note that specific yields for this compound may vary.
| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Oxidation | DEAD, ZnBr₂, Ph-CH₃, reflux, 2h | 2-chloroquinolin-3-yl methanol | 2-chloroquinoline-3-carbaldehyde | 86% | [8] |
| C2 Alkenylation | 4-octyne, Ni(cod)₂, PCy₃, Zn, ZnMe₂ | Quinoline | C2-alkenylated quinoline | 65% | [9] |
| C2 Heteroarylation | Indole, Pd(OAc)₂, Ag₂CO₃, pyridine | Quinoline N-oxide | C2-indolyl quinoline N-oxide | 68% | [9] |
Signaling Pathways and Workflows
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; esterification [label="Esterification\n(e.g., Fischer, Steglich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; etherification [label="Etherification\n(e.g., Williamson)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., with MnO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester_product [label="Quinolin-5-ylmethyl ester", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; ether_product [label="Quinolin-5-ylmethyl ether", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; aldehyde_product [label="Quinoline-5-carbaldehyde", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; purification [label="Purification\n(Chromatography/Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> esterification; start -> etherification; start -> oxidation; esterification -> ester_product; etherification -> ether_product; oxidation -> aldehyde_product; ester_product -> purification; ether_product -> purification; aldehyde_product -> purification; purification -> characterization; } .enddot Caption: General workflow for the functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis of Quinolines
Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and explanatory diagrams to guide you through resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity in the Friedländer synthesis typically arises when using unsymmetrical ketones that possess two different enolizable α-methylene groups.[1] This allows for condensation to occur at two distinct positions on the ketone, leading to the formation of a mixture of regioisomeric quinoline products and complicating downstream purification.[1]
Q2: What are the main strategies to improve the regioselectivity of the Friedländer synthesis?
A2: The primary strategies to enhance regioselectivity include:
-
Catalyst Control: Employing specific catalysts can favor the formation of one regioisomer over the other. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are effective in directing the reaction towards the 2-substituted quinoline.[1][2] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have also been shown to promote regiospecific synthesis, typically favoring 2,3-disubstituted quinolines.[3][4]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway and lead to a single product.[3]
-
Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature and the rate of reactant addition can significantly influence the regiochemical outcome.[1][2]
Q3: How do amine catalysts, like pyrrolidine, control regioselectivity?
A3: Amine catalysts, such as pyrrolidine, react with the ketone to form an enamine intermediate. In the case of an unsymmetrical methyl ketone, the thermodynamically more stable, more substituted enamine is favored. This enamine then preferentially reacts with the 2-aminoaryl aldehyde or ketone, leading to the formation of the 2-substituted quinoline as the major product.[2]
Q4: Can the choice of solvent and temperature impact regioselectivity?
A4: Yes, both solvent and temperature can play a crucial role. For instance, in amine-catalyzed reactions, higher reaction temperatures have been observed to increase the regioselectivity in favor of the 2-substituted product.[2][5] The choice of solvent can also influence reaction rates and, in some cases, the regiochemical outcome, although the effect is often catalyst-dependent. Some modern protocols even utilize solvent-free conditions, which can offer advantages in terms of reduced reaction times and simplified purification.[6]
Troubleshooting Guides
Problem 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers.
-
Possible Cause: Standard acid or base-catalyzed conditions are not sufficient to direct the reaction to a single enolizable position of your ketone.
-
Solutions:
-
Implement Amine Catalysis: Switch to a cyclic secondary amine catalyst like pyrrolidine. This has been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[2][5] Slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to further improve the regiomeric ratio.[1][2]
-
Utilize an Ionic Liquid: Employ an ionic liquid such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as both the solvent and promoter. This method has been reported to be highly regiospecific, yielding 2,3-disubstituted quinolines.[3][4]
-
Introduce a Directing Group: If synthetically feasible, prepare an α-phosphoryl derivative of your ketone. The phosphoryl group will block one of the α-positions, forcing the condensation to occur at the other and yielding a single regioisomer.[3]
-
Problem 2: I'm observing significant side reactions, such as aldol self-condensation of my ketone.
-
Possible Cause: The reaction conditions, particularly the use of strong bases, can promote the self-condensation of the ketone starting material, leading to unwanted byproducts and reduced yields.[3][7]
-
Solutions:
-
Switch to Milder Catalysis: Move away from strong bases like KOH or NaOH. Consider using milder acid catalysts (e.g., p-toluenesulfonic acid) or explore the use of amine catalysts or ionic liquids which often operate under less harsh conditions.[2][3][8]
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, consider using its pre-formed imine analog. This can help to circumvent the conditions that favor aldol side reactions.[3]
-
Quantitative Data Presentation
The following table summarizes the regioselectivity achieved in the Friedländer synthesis with unsymmetrical ketones under different catalytic conditions.
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst/Conditions | Regioisomeric Ratio (2-substituted : 2,3-disubstituted) | Yield (%) |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine, 100 °C | ≥84:16 | 65-84 |
| 2-Aminonicotinaldehyde | 2-Butanone | TABO, 100 °C, slow addition | 96:4 | ~75 |
| 2-Aminoacetophenone | Ethyl 2-methylacetoacetate | [Hbim]BF₄, 120 °C | Single Isomer (2,3-disubstituted) | 92 |
| 2-Aminobenzophenone | 1-Phenyl-2-butanone | [Hbim]BF₄, 120 °C | Single Isomer (2,3-disubstituted) | 90 |
Note: TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a bicyclic pyrrolidine derivative.[2] Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Substituted Quinolines
This protocol is adapted from the work of Dormer et al.[2]
-
Reaction Setup: To a solution of the 2-aminoaryl aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser, add pyrrolidine (0.2 equiv).
-
Reactant Addition: Heat the mixture to the desired temperature (e.g., 100 °C). Slowly add the unsymmetrical methyl ketone (1.2 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline.
Protocol 2: Ionic Liquid-Promoted Regiospecific Synthesis of 2,3-Disubstituted Quinolines
This protocol is based on the methodology described by Palimkar et al.[3]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL).
-
Reaction: Heat the mixture with stirring at 120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Catalyst Recovery and Product Purification: The ionic liquid can be recovered by removing the water under reduced pressure and reused. The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: Synthesis of an α-Phosphoryl Ketone for Use as a Directing Group
-
Enolate Formation: To a solution of the unsymmetrical ketone (1.0 equiv) in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir the mixture for 30 minutes.
-
Phosphorylation: To the resulting enolate solution, add diethyl chlorophosphate (1.1 equiv) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the α-phosphoryl ketone. This product can then be used in a standard Friedländer synthesis to obtain a single regioisomer.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Caption: Simplified mechanism of amine-catalyzed regioselective Friedländer synthesis.
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control in High-Temperature Quinolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with temperature control during high-temperature quinolinone synthesis. Precise temperature management is critical for maximizing yield, minimizing impurity formation, and ensuring the safety of these often exothermic and high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: My quinolinone synthesis is resulting in a low yield. Could temperature be the issue?
A1: Yes, improper temperature control is a common cause of low yields in high-temperature quinolinone syntheses like the Conrad-Limpach and Gould-Jacobs reactions.[1] These reactions often require temperatures exceeding 250°C for efficient cyclization.[1] However, excessively high temperatures can lead to product decomposition and the formation of unwanted side products.[1] It is crucial to carefully optimize the temperature to find the ideal balance for your specific substrates.
Q2: I am observing significant side product formation. How can I mitigate this through temperature control?
A2: Side product formation is often exacerbated by inconsistent or overly high reaction temperatures. Competing reactions, such as the self-condensation of ketone starting materials in the Friedländer synthesis, can become more prominent at elevated temperatures.[1] To minimize side products, it is essential to maintain precise and uniform temperature control throughout the reaction. Lowering the reaction temperature, if the desired reaction can still proceed at a reasonable rate, can also help to reduce the formation of impurities.
Q3: What are the primary safety concerns related to temperature in high-temperature quinolinone synthesis?
A3: The primary safety concern is thermal runaway, an uncontrolled increase in temperature caused by an exothermic reaction generating heat faster than it can be removed. This can lead to a dangerous increase in pressure within the reactor, potentially causing an explosion. Many quinolinone syntheses are exothermic, making careful temperature monitoring and control paramount to prevent such incidents.
Q4: How do I choose an appropriate high-boiling point solvent for my reaction?
A4: The choice of a high-boiling point solvent is critical for achieving the necessary reaction temperatures in thermal cyclizations.[2] The ideal solvent should be inert, have a boiling point that allows for the desired reaction temperature to be reached and maintained, and be easily removable during product workup. The yield of the reaction generally improves with higher-boiling solvents.[2] Commonly used solvents include mineral oil, diphenyl ether, and Dowtherm A.[1] However, some of these can be difficult to remove. Alternative, less odorous, and more user-friendly solvents like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol have also been shown to be effective.[2]
Q5: What is Process Analytical Technology (PAT) and how can it help with temperature control?
A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters.[3][4] In the context of high-temperature synthesis, PAT tools like in-situ infrared (IR) or Raman spectroscopy, and temperature probes can provide real-time monitoring of the reaction progress and temperature.[3][5][6] This allows for more precise and automated control of heating and cooling systems, helping to maintain optimal reaction conditions, prevent temperature deviations, and ensure consistent product quality.[3][7]
Troubleshooting Guides
Issue 1: Thermal Runaway
Symptom: A rapid, uncontrolled increase in the internal temperature of the reactor.
Potential Causes:
-
Highly Exothermic Reaction: The inherent nature of the chemical transformation releases a large amount of heat.
-
Inadequate Cooling: The reactor's cooling system cannot remove the heat generated by the reaction at a sufficient rate.
-
Accumulation of Reactants: A slow initial reaction followed by a sudden acceleration can lead to a rapid release of heat.
-
Poor Mixing: Inadequate agitation can create localized "hotspots" where the temperature is significantly higher than in the bulk of the reaction mixture.[8]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Immediate Action | Emergency Cooling: If safe to do so, immediately apply maximum cooling to the reactor. This may involve using an ice bath or a dedicated emergency cooling system. | To rapidly reduce the temperature and slow down the reaction rate. |
| 2. Stop Reagent Addition | Cease Feeding Reactants: If reagents are being added, stop the addition immediately. | To prevent fueling the exothermic reaction further. |
| 3. Enhance Agitation | Increase Stirring Speed: If possible and safe, increase the agitation to improve heat transfer to the cooling surfaces. | To break up hotspots and promote uniform temperature distribution.[8] |
| 4. Post-Incident Analysis | Review Reaction Energetics: Re-evaluate the thermal hazards of the reaction. Consider performing calorimetric studies to understand the heat of reaction. | To ensure the cooling capacity of the reactor is sufficient for the scale of the reaction. |
| 5. Process Modification | Controlled Dosing: Implement a slow, controlled addition of one of the reactants to manage the rate of heat generation.[9] | To ensure the heat generated does not exceed the cooling capacity of the reactor. |
| 6. Equipment Check | Verify Cooling System Performance: Ensure the cooling system is functioning correctly and that heat transfer fluids are at the appropriate temperature and flow rate. | To rule out equipment failure as a root cause. |
Issue 2: Hotspot Formation
Symptom: Localized areas within the reactor are at a significantly higher temperature than the bulk of the reaction mixture. This may be detected by multiple temperature probes or inferred from inconsistent product quality.
Potential Causes:
-
Poor Mixing: Inefficient stirring fails to dissipate the heat generated by the reaction evenly.[8]
-
Viscous Reaction Mixture: A thick or heterogeneous reaction mass can hinder effective heat transfer.
-
Fouling of Reactor Surfaces: The buildup of material on the reactor walls can insulate against the cooling jacket.
-
Non-uniform Catalyst Distribution: In catalytic reactions, an uneven distribution of the catalyst can lead to localized areas of high reactivity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Improve Agitation | Optimize Stirrer Design and Speed: Use a stirrer designed for the specific viscosity and geometry of your reaction. Experiment with different stirring speeds to enhance mixing. | To ensure uniform distribution of reactants and heat throughout the reactor.[8] |
| 2. Solvent Selection | Choose a Suitable Solvent: Select a solvent that maintains the reactants in a homogeneous phase and has good heat transfer properties. | To prevent the formation of viscous slurries or solids that can impede mixing. |
| 3. Reactor Cleaning | Implement a Robust Cleaning Protocol: Ensure the reactor is thoroughly cleaned between batches to prevent the buildup of insulating residues. | To maintain efficient heat transfer from the reaction mixture to the cooling jacket. |
| 4. Catalyst Addition | Ensure Uniform Catalyst Dispersion: If using a solid catalyst, ensure it is well-dispersed in the reaction mixture before initiating the reaction. | To prevent localized areas of high catalytic activity and heat generation. |
| 5. Advanced Monitoring | Use Multiple Temperature Probes: Install several temperature probes at different locations within the reactor to monitor for temperature gradients.[8] | To provide a more accurate picture of the temperature distribution and help identify hotspots early. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on the yield of common high-temperature quinolinone syntheses.
Table 1: Effect of Temperature and Reaction Time on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 250 | 20 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 60 | 1 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Table 2: Effect of Solvent Boiling Point on Conrad-Limpach Synthesis Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Ethyl benzoate | 213 | 48 |
| Methyl benzoate | 199 | 42 |
| Propyl benzoate | 231 | 55 |
| Iso-butyl benzoate | 240 | 60 |
| Dowtherm A | 257 | 62 |
| 2,6-di-tert-butylphenol | 265 | 65 |
| 1,2,4-trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 60 |
Table 3: Reaction Conditions for Friedländer Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminoaryl ketones, Carbonyl compounds | TBBDA | Water | 100 | 5 h | 94 | [10] |
| 2-Aminoaryl ketones, Carbonyl compounds | TBBDA | None | 100 | 3 h | 92 | [10] |
| 2-aminophenylketone, cyclic ketone | Acetic acid | Acetic acid | 160 (microwave) | 5 min | Excellent | [11] |
| 2-Aminobenzaldehyde, Active methylene compound | None | Water | 70 | 3 h | - |[12] |
Experimental Protocols
Protocol 1: High-Temperature Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This protocol describes the thermal cyclization of a β-aminoacrylate intermediate in a high-boiling solvent.
Materials:
-
β-aminoacrylate intermediate
-
High-boiling solvent (e.g., mineral oil, Dowtherm A)[1]
-
Reaction flask equipped with a reflux condenser and a high-temperature thermometer
-
Heating mantle or sand bath
-
Hydrocarbon solvent for precipitation (e.g., hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the crude β-aminoacrylate intermediate to a high-boiling solvent.[11]
-
Heating: Under an inert atmosphere, heat the mixture to approximately 250°C with vigorous stirring.[11]
-
Reaction Monitoring: Maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if feasible.[11]
-
Workup:
-
Cool the reaction mixture to room temperature. The product will often precipitate upon cooling.[11]
-
Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and to dissolve the high-boiling point solvent.[11]
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.
-
Dry the final product to obtain the 4-hydroxyquinoline.[11]
-
Protocol 2: High-Temperature Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol outlines the thermal cyclization of an anilidomethylenemalonate intermediate.
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether)[8]
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether in a reaction flask.[8]
-
Heating: Heat the mixture to reflux, which is typically around 250-260°C.[8]
-
Reaction: Maintain the reflux for the required duration, as determined by reaction monitoring (e.g., TLC).
-
Workup:
Protocol 3: Catalyst-Free Friedländer Synthesis in Water
This protocol provides a greener approach to the Friedländer synthesis.[10]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask with a reflux condenser
-
Stirring hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-aminobenzaldehyde and the active methylene compound in deionized water.
-
Heating: Heat the mixture to 70°C and stir vigorously.
-
Reaction: Maintain the temperature and stirring for 3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry.
-
If necessary, the product can be further purified by recrystallization.
-
Visualizations
Caption: A generalized experimental workflow for high-temperature quinolinone synthesis.
Caption: A troubleshooting workflow for managing temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. benchchem.com [benchchem.com]
Strategies to minimize by-product formation in Doebner-von Miller reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning by-product formation in the Doebner-von Miller reaction for quinoline synthesis.
Troubleshooting Guides
Issue 1: Significant Formation of Tar and Polymeric By-products
-
Question: My reaction mixture is turning into a thick, dark tar, which makes product isolation difficult and significantly reduces my yield. What is the cause and how can I prevent this?
-
Answer: Tar formation is a prevalent issue in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] Here are several strategies to mitigate this side reaction:
-
Slow Reagent Addition: Gradually add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[1][2] This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.
-
Temperature Control: While the reaction often requires heating, excessive temperatures can accelerate polymerization.[1][2] It is crucial to maintain the lowest effective temperature and monitor it closely. For highly exothermic reactions, initial cooling may be necessary.[1]
-
In Situ Carbonyl Formation (Beyer Method): The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation.[1][3] This is known as the Beyer method and helps to keep the concentration of the reactive carbonyl species low.
-
Catalyst Optimization: The type and concentration of the acid catalyst are critical. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find an optimal balance between reaction rate and by-product formation.[1][2] Milder Lewis acids may be beneficial in some cases.[1][2]
-
Biphasic Solvent System: Employing a biphasic system, such as an acidic aqueous phase for the aniline and an organic phase (e.g., toluene) for the α,β-unsaturated carbonyl compound, can sequester the carbonyl compound and reduce its self-polymerization.[2]
-
Issue 2: Low or No Yield of the Desired Quinoline Product
-
Question: I am experiencing very low or no yield of my target quinoline. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Doebner-von Miller reaction can stem from several factors:
-
Reagent Quality:
-
Aniline: Ensure the aniline is pure and free from oxidation by-products. Distillation or chromatography of the aniline prior to use may be necessary.[1]
-
α,β-Unsaturated Carbonyl Compound: These compounds, particularly aldehydes, are prone to polymerization.[1] Use freshly distilled or high-purity reagents.[1]
-
-
Reaction Conditions:
-
Temperature: As mentioned, excessively high temperatures can lead to tar formation and degradation of the desired product, ultimately lowering the yield.[1] Optimize the temperature for your specific substrates.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
-
Work-up Procedure:
-
Neutralization: Incomplete neutralization of the acidic reaction mixture can result in the loss of the quinoline product during the extraction phase.[1]
-
Extraction: Use an appropriate solvent for the extraction of your quinoline derivative and perform multiple extractions to ensure complete recovery from the aqueous layer.[1]
-
-
Issue 3: Formation of Unexpected Isomers or By-products
-
Question: I have isolated a product, but spectroscopic analysis (NMR, MS) indicates it is not the expected quinoline derivative. What could have happened?
-
Answer: The formation of unexpected isomers or by-products can occur under specific conditions or with certain substrates.
-
Substrate-Specific By-products: The electronic and steric properties of the aniline and the carbonyl compound can influence the reaction pathway. For instance, γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures.[2] Similarly, anilines with certain electron-donating or withdrawing groups may promote alternative cyclization pathways.[2][4]
-
Side Reactions: Besides polymerization, other side reactions can occur. For example, the α,β-unsaturated carbonyl can be reduced, or imines formed during the reaction can undergo alternative reactions.[5]
-
Troubleshooting: To identify the unexpected product, a thorough characterization using NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography is essential.[1] To favor the desired product, a systematic optimization of reaction conditions (catalyst, solvent, temperature) is recommended.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?
-
A1: The reaction mechanism is complex and has been a subject of debate.[3] A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a series of steps including fragmentation and recombination, condensation with a second aniline molecule, electrophilic cyclization, dehydration, and finally oxidation (aromatization) to form the quinoline ring.[3]
-
Q2: How can I improve the overall yield and purity of my quinoline product?
-
A2: To enhance yield and purity, consider the following:
-
Use high-purity, freshly distilled reagents.[1]
-
Optimize reaction temperature and time by monitoring the reaction's progress.[1]
-
Carefully select the acid catalyst and its concentration.[1]
-
Ensure a thorough and careful work-up procedure for effective product isolation.[1]
-
Purify the final product using an appropriate technique such as column chromatography, recrystallization, or vacuum distillation.[1][6]
-
-
Q3: Can ketones be used instead of aldehydes as the α,β-unsaturated carbonyl compound?
-
A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[2]
-
Q4: What are some common oxidizing agents used for the final aromatization step?
-
A4: While in some cases aerial oxidation may be sufficient, common oxidizing agents added to the reaction include nitrobenzene or arsenic acid to facilitate the final aromatization to the quinoline product.[7] The imine formed from a second molecule of aniline and the aldehyde can also act as the oxidizing agent.[8]
Data Presentation
Table 1: Effect of Acid Catalyst on By-product Formation (Illustrative)
| Catalyst Type | Catalyst Example | Typical Concentration | Effect on Tar Formation | Impact on Reaction Rate |
| Brønsted Acid | HCl, H₂SO₄ | High | Can be significant | Fast |
| Brønsted Acid | p-TsOH | Moderate | Moderate | Moderate |
| Lewis Acid | ZnCl₂, SnCl₄ | Moderate | Often reduced | Variable |
| Lewis Acid | Sc(OTf)₃ | Low | Minimal | Can be very fast |
Note: This table presents general trends. Optimal conditions are substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline to Minimize Tar Formation
This protocol is adapted from procedures aimed at controlling the polymerization of crotonaldehyde.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Competing pathways leading to product and by-product formation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing catalyst selection for your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions applicable to various quinoline synthesis methods.
Q1: What are the most common methods for quinoline synthesis and their typical catalysts?
A1: Several classical named reactions are used for quinoline synthesis, each favoring different catalytic conditions:
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1][2]
-
Skraup Synthesis: This reaction synthesizes quinolines from an aromatic amine and glycerol, using a strong acid catalyst (typically sulfuric acid) and an oxidizing agent.[2] Ferrous sulfate is often added to moderate the highly exothermic reaction.[2][3]
-
Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst, such as a Brønsted acid (HCl, H₂SO₄) or a Lewis acid (ZnCl₂, SnCl₄).[2][4][5]
-
Combes Synthesis: This is an acid-catalyzed reaction that condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[2][6]
-
Modern Approaches: More recent methods utilize transition-metal catalysts (e.g., palladium, copper, cobalt, ruthenium) and nanocatalysts to improve yields and achieve milder reaction conditions.[7][8][9]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific experimental needs.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions. However, their separation from the final product can be difficult.[2]
-
Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture). This allows for easy separation by filtration and subsequent recycling, making them ideal for larger-scale and more environmentally friendly ("green") processes.[2] Nanocatalysts are an emerging class of heterogeneous catalysts that offer high surface area and reactivity.[2][9]
Q3: Are there "green" or more environmentally friendly catalytic options available?
A3: Yes, significant research has focused on developing greener alternatives. These include:
-
Catalyst-free conditions: Some methods, like the Friedländer synthesis, can be performed under catalyst-free conditions in water.[10]
-
Environmentally benign catalysts: Formic acid has been used as a versatile and eco-friendly catalyst.[11][12]
-
Nanocatalysts: These are often reusable and can facilitate reactions under solvent-free conditions, reducing waste.[9][13]
-
Energy-efficient techniques: Microwave or ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption.[11][14][15]
Q4: My reaction has a very low yield. What are the general causes?
A4: Low yields are a common problem and can stem from several factors across different synthesis methods:
-
Inappropriate Catalyst: The chosen catalyst may not be effective for your specific substrates.[1] The type and concentration of the acid or base are critical.[4][16]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating, but excessive temperatures can cause decomposition of reactants or products and lead to tar formation.[2][16][17] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[17]
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups or significant steric hindrance can be less reactive, requiring more potent catalysts or harsher conditions.[1][2][17]
-
Side Reactions: The most common side reactions are the self-condensation (aldol condensation) of ketone reactants or the polymerization of α,β-unsaturated carbonyl compounds, especially under acidic or basic conditions.[1][4]
Q5: How can I prevent catalyst deactivation?
A5: Catalyst deactivation can occur, particularly in hydrodenitrogenation processes for quinoline.[18] In Suzuki-Miyaura couplings involving quinoline derivatives, strong coordination of the nitrogen-containing heterocycle to the metal center can inhibit catalytic activity.[19] To mitigate this, consider using ligands that bind more strongly to the metal, stabilizing the catalyst and preventing displacement.[19] For heterogeneous catalysts, performing recycling tests can help determine the catalyst's stability and reusability over multiple runs.[20]
Troubleshooting Guides by Synthesis Method
Friedländer Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low Yield / No Reaction | Inappropriate catalyst choice (acid or base) for the specific substrates.[1] | Screen different acid catalysts (p-TsOH, H₂SO₄, ZnCl₂) or base catalysts (KOH, KOtBu) to find the optimal one for your reactants.[1] |
| Suboptimal reaction temperature; either too low (slow kinetics) or too high (decomposition).[17] | Gradually increase temperature in 10-20°C increments, monitoring progress by Thin Layer Chromatography (TLC). If tarring occurs, lower the temperature and extend the reaction time.[17] | |
| Poor Regioselectivity (with unsymmetrical ketones) | Condensation can occur on either side of the carbonyl group.[10] | Employ specific amine catalysts or ionic liquids which can favor one regioisomer.[3][21] Modifying the ketone substrate, for example by introducing a phosphoryl group, can also direct the cyclization.[3][10] |
| Aldol Side Reaction | The ketone reactant undergoes self-condensation, especially under basic conditions.[1] | To avoid this, consider using the imine analogue of the o-aminoaryl ketone instead of the ketone itself.[21] |
Skraup Synthesis
| Problem | Possible Cause | Recommended Solution |
| Reaction is Too Violent / Exothermic | The reaction is notoriously exothermic and can become uncontrollable.[3][15] | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[3][22] Ensure slow, controlled addition of sulfuric acid with efficient cooling and stirring.[22] |
| Significant Tar Formation | Harsh acidic and oxidizing conditions cause polymerization of reactants and intermediates.[15][22] | Use a moderator like FeSO₄ to reduce charring.[22] Consider alternative methods like microwave heating or using Brønsted-acidic ionic liquids, which can lead to cleaner reactions.[15] For purification, steam distillation is the most effective method to separate the volatile quinoline from non-volatile tar.[23][24] |
Doebner-von Miller Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low Yield and/or Significant Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction.[4][22][25] | Employ a biphasic reaction medium (e.g., aqueous acid with toluene) to sequester the carbonyl compound in the organic phase, which can drastically reduce polymerization.[10][22] Other strategies include the slow addition of the carbonyl compound and careful optimization of the acid catalyst and reaction temperature.[4][25] |
| Low Yield with Substituted Anilines | Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[25] | Consider alternative synthetic routes or investigate modern catalytic systems that may be more tolerant of diverse functional groups.[25] |
Catalyst Performance Data
The selection of a catalyst has a profound impact on the outcome of a quinoline synthesis. The tables below summarize the performance of various catalytic systems.
Note: Data is illustrative and based on outcomes described in the literature. Actual results will vary with specific substrates and optimized conditions.
Table 1: Comparison of Catalysts in Classical Quinoline Syntheses
| Synthesis Method | Catalyst System | Typical Substrates | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Skraup Synthesis | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145 - 170 | ~14-47 | Varies widely | [2] |
| Doebner-von Miller | Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89 | [2] |
| Friedländer Synthesis | Acid or Base | o-Aminobenzaldehyde/ketone, Carbonyl compound | 150 - 220 | 3 - 6 | 77 - 95 | [2] |
| Combes Synthesis | Acid (e.g., H₂SO₄, PPA) | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies | [2] |
| Zeolite-Catalyzed | ZnCl₂/Ni-USY Zeolite | Aniline, Propanol | 410 | N/A | 78.3 |[2][26] |
Table 2: Performance of Selected Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Synthesis Method | Conditions | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Fe₃O₄-supported ionic liquid | Friedländer | 90 °C, Solvent-free | 15 - 60 min | 85 - 96 | [9] |
| Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPs | Hantzsch-type | 80 °C, Solvent-free | 30 min | Good yields | [9] |
| Dodecylbenzenesulfonic acid @ Fe₃O₄ | One-pot condensation | 80 °C, Ethanol | Shorter times | Good yields | [9] |
| ZnO/Carbon Nanotubes (CNT) | Friedländer | Optimized temp, Solvent-free | N/A | 24 - 99 | [9] |
| Cu-based MOF (IRMOF-3/PSTA) | Domino reaction | 80 °C, CH₃CN | N/A | 85 - 96 |[9] |
Experimental Protocols
Protocol 1: Catalyzed Friedländer Synthesis using Molecular Iodine
This protocol describes an efficient synthesis of substituted quinolines catalyzed by molecular iodine.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a wash with brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Classical Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and can become violent. It must be performed in a fume hood with appropriate safety precautions, including a blast shield and an ice bath ready for cooling.[15]
Materials:
-
Aniline (10 g)
-
Glycerol (29 g)
-
Nitrobenzene (14 g, oxidizing agent)
-
Concentrated Sulfuric Acid (H₂SO₄) (24 mL)
-
Ferrous sulfate (FeSO₄) (small amount, moderator)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (for extraction)
Procedure:
-
Equip a 500 mL three-necked flask with a reflux condenser and a mechanical stirrer inside a fume hood.
-
Carefully add 24 mL of concentrated H₂SO₄ to the flask.
-
Cautiously add 10 g of aniline, followed by 29 g of glycerol.
-
Slowly, and with vigorous stirring, add 14 g of nitrobenzene and a small amount of ferrous sulfate.[15]
-
Gently heat the mixture to initiate the reaction. Once it begins, the reaction will become vigorous and exothermic. Remove the heat source immediately.[23] Be prepared to cool the flask in an ice bath if necessary.
-
After the initial vigorous phase subsides, heat the mixture at reflux for 3 hours.[15]
-
Allow the mixture to cool to room temperature and then carefully dilute the viscous mixture with water.
-
For purification, make the mixture strongly alkaline with NaOH solution.
-
Set up for steam distillation and distill the mixture to co-distill the quinoline product with water.[23][24]
-
Collect the milky distillate, separate the oily quinoline layer, and extract the aqueous layer with a suitable solvent like diethyl ether to recover any dissolved product.[23]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinolinylmethanol Isomers
A comprehensive review of the current literature reveals a significant interest in the diverse pharmacological potential of quinoline derivatives. These compounds have been extensively studied for their antimalarial, anticancer, antimicrobial, and neuroprotective properties. However, a direct comparative analysis of the biological activities of quinolin-5-ylmethanol and its positional isomers remains a less explored area. This guide aims to consolidate the available data, providing a comparative overview for researchers, scientists, and drug development professionals.
Summary of Biological Activities
| Compound | Biological Activity | Key Findings |
| Quinolin-4-ylmethanol derivatives | Antimalarial | Derivatives of 4-quinolinemethanol, such as mefloquine, are well-established antimalarial agents.[1][2][3] Their mechanism is thought to involve the inhibition of heme polymerization in the malaria parasite.[1] The stereochemistry of these compounds is crucial for their antimalarial efficacy, with (S)-enantiomers often showing higher activity.[2] |
| Quinolin-8-ol derivatives (structurally related) | Antimicrobial, Anticancer, Neuroprotective, Antioxidant | 8-Hydroxyquinolines, which are structurally related to quinolin-8-ylmethanol, are known for their wide range of pharmacological activities.[4] Their ability to chelate metal ions is often implicated in their biological effects.[4] Some derivatives have shown promising antibacterial activity against various strains. |
| General Quinoline Derivatives | Anticancer | Various substituted quinolines have demonstrated potent anticancer activities against different cancer cell lines, including breast cancer.[5] Mechanisms of action include inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[5][6] |
| Antimicrobial | Quinoline derivatives have been investigated as antibacterial and antifungal agents.[7][8][9] They can act as peptide deformylase enzyme inhibitors and fungal cell wall disruptors.[10] | |
| Neuroprotective | Certain quinoline analogs have shown neuroprotective effects in models of ischemic stroke.[11][12] These effects are sometimes mediated through the activation of mitophagy and antioxidant properties.[11][12][13][14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays mentioned in the literature for evaluating the biological activities of quinoline derivatives.
In Vitro Antimalarial Activity Assay
A common method to assess the antimalarial activity of compounds is the in vitro culture of Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., W2, 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Susceptibility Assay: The parasites are exposed to serial dilutions of the test compounds.
-
Assessment of Parasite Growth: Parasite growth inhibition is typically measured using a SYBR Green I-based fluorescence assay or by microscopic counting of parasitemia.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution Method: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Anticancer Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., T47D, HeLa, A549) are cultured in an appropriate medium.[15][16]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
MTT Addition: After an incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[15]
Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 4. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Quinolin-5-ylmethanol vs. Quinolin-8-ylmethanol in the Drug Design Arena
A Comparative Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the myriad of quinoline derivatives, the positional isomers Quinolin-5-ylmethanol and Quinolin-8-ylmethanol present distinct opportunities and challenges in drug design. The seemingly subtle difference in the placement of the hydroxymethyl group—at position 5 versus position 8—can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide provides an objective comparison of this compound and Quinolin-8-ylmethanol as building blocks in drug discovery, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Subtle Shift with Significant Consequences
The location of the hydroxymethyl group on the quinoline ring system impacts key physicochemical parameters that are critical for drug-like properties. While both isomers share the same molecular formula (C₁₀H₉NO) and molecular weight (159.18 g/mol ), their structural differences lead to variations in properties such as polarity and hydrogen bonding potential, which in turn can affect solubility, permeability, and interactions with biological targets.
| Property | This compound | Quinolin-8-ylmethanol | Reference(s) |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO | [2][3] |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol | [2][3] |
| Appearance | Solid | Solid | [2][2] |
| InChI Key | ZKPMQVSVRVORAH-UHFFFAOYSA-N | BGLZVNYGUGILJU-UHFFFAOYSA-N | [3][4] |
Table 1: Comparison of Physicochemical Properties.
The Influence of Isomerism on Biological Activity
The position of the hydroxymethyl group is a critical determinant of the biological activity of quinoline-based compounds. This is largely due to its influence on the molecule's ability to interact with biological targets and its potential to act as a metal chelator.
Quinolin-8-ylmethanol and its Analogs: A Legacy in Metal Chelation and Neuroprotection
Derivatives of 8-hydroxyquinoline, which are structurally analogous to Quinolin-8-ylmethanol, are renowned for their potent metal-chelating properties.[5][6][7] The proximity of the hydroxyl (or hydroxymethyl) group and the ring nitrogen at position 8 creates an ideal arrangement for coordinating with metal ions such as iron, copper, and zinc. This chelation ability is a key mechanism behind the observed neuroprotective effects of 8-hydroxyquinoline derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where metal dyshomeostasis is a contributing factor.[8][9] While direct studies on Quinolin-8-ylmethanol are less common, the extensive research on 8-hydroxyquinolines provides a strong rationale for its potential in this therapeutic area.
This compound in Anticancer Drug Design
While the research is less extensive compared to its 8-substituted counterpart, this compound derivatives have also been investigated for their therapeutic potential, particularly in oncology. The quinoline scaffold itself is a well-established pharmacophore in the design of anticancer agents.[10] The substitution pattern on the quinoline ring plays a crucial role in determining the mechanism of action and potency of these compounds. For instance, some quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[11] The specific contribution of the 5-hydroxymethyl group to these activities is an area of ongoing research.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[12][13] For quinolinemethanol derivatives, the position of the hydroxymethyl group is a key SAR determinant.
-
Position 8: The proximity of the hydroxymethyl group to the nitrogen atom allows for intramolecular hydrogen bonding and efficient metal chelation, which is a critical feature for the neuroprotective activity of 8-hydroxyquinoline analogs.[6]
-
Position 5: Substitution at the 5-position can influence the overall electronic properties and steric profile of the quinoline ring, which can in turn affect its interaction with various biological targets. Further studies are needed to fully elucidate the SAR for this compound derivatives.
Pharmacokinetic Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[14] The physicochemical differences between this compound and Quinolin-8-ylmethanol are expected to influence their pharmacokinetic profiles. For instance, differences in lipophilicity can affect membrane permeability and absorption, while the position of the hydroxymethyl group can influence metabolic stability and routes of elimination.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of new drug candidates. Below are representative protocols for the synthesis of a quinoline derivative and the in vitro evaluation of its anticancer activity.
Synthesis of a Quinoline Derivative (General Procedure)
This protocol outlines a general method for the synthesis of quinoline derivatives, which can be adapted for the specific synthesis of compounds incorporating this compound or Quinolin-8-ylmethanol.
Reaction: Friedlander Annulation
Materials:
-
2-aminobenzaldehyde or 2-aminobenzophenone derivative
-
A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)
-
Catalyst (e.g., base or acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the 2-aminoaryl ketone (1 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the catalyst (e.g., 10 mol% of a base like potassium hydroxide or an acid like p-toluenesulfonic acid).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.[16]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[17][18]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-8-methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Spectroscopic Profile: A Comparative Analysis of Quinolin-5-ylmethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Quinolin-5-ylmethanol and its derivatives, offering insights into their photophysical properties. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related 5-substituted quinolines—5-Aminoquinoline and 5-Nitroquinoline—to infer and discuss its probable spectroscopic characteristics. This comparison highlights the influence of substituent electronic effects on the absorption and emission properties of the quinoline scaffold.
Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters for 5-Aminoquinoline and 5-Nitroquinoline. These compounds serve as valuable benchmarks for understanding the spectroscopic behavior of 5-substituted quinolines. The data for this compound is extrapolated based on the electronic nature of the hydroxymethyl group.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| This compound | Methanol | ~315 | ~370 | Not Reported | ~55 |
| 5-Aminoquinoline | Various | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Nitroquinoline | Various | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data for this compound is an educated estimation based on the properties of related compounds and the expected minor electronic influence of the -CH2OH group compared to the strong donor (-NH2) and acceptor (-NO2) groups.
Structure-Property Relationships
The substituents at the 5-position of the quinoline ring significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule. This relationship can be visualized as follows:
Caption: Effect of 5-position substituents on quinoline's electronic and photophysical properties.
Experimental Protocols
The following is a generalized protocol for the spectroscopic analysis of quinoline derivatives, compiled from various established methods.
1. Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is readily soluble and that does not interfere with the spectral region of interest. Common solvents for quinolines include ethanol, methanol, acetonitrile, and cyclohexane.
-
Concentration: Prepare a stock solution of the quinoline derivative in the chosen solvent. For UV-Vis absorption measurements, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0). For fluorescence measurements, the concentration should be low enough to avoid inner filter effects.
-
Standard for Quantum Yield: To determine the fluorescence quantum yield, a well-characterized fluorescence standard with a known quantum yield and similar absorption/emission properties should be used (e.g., quinine sulfate in 0.1 M H₂SO₄).
2. UV-Vis Absorption Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
3. Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer.
-
Procedure:
-
Excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
To determine the quantum yield, measure the integrated fluorescence intensity of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). The absorbance of the sample and standard solutions at the excitation wavelength should be very similar and preferably below 0.1.
-
4. Quantum Yield Calculation
The fluorescence quantum yield (Φ_F) can be calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Experimental Workflow
The general workflow for the spectroscopic characterization of quinoline derivatives can be visualized as follows:
Caption: A streamlined workflow for the spectroscopic characterization of quinoline compounds.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. Further experimental investigation is necessary to fully elucidate the specific photophysical parameters of this compound. The provided protocols and comparative data serve as a valuable resource for researchers initiating such studies.
Structure-Activity Relationship of Quinolin-5-ylmethanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. Among the various classes of quinoline derivatives, those bearing a methanol group, particularly at the 5-position, represent a promising area of investigation for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinolin-5-ylmethanol analogs and related quinoline derivatives, with a focus on their anticancer and enzyme inhibitory activities. The information is presented to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The following table summarizes the in vitro antiproliferative activity of various quinoline analogs against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 11x | N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116 | 2.56 | [1] |
| RKO | 3.67 | [1] | ||
| A2780 | 3.46 | [1] | ||
| Hela | 2.71 | [1] | ||
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | |
| Compound 5a | Quinoline-based EGFR/HER-2 dual-target inhibitor | MCF-7 | 0.023 | [2] |
| A-549 | Not specified | [2] | ||
| Compound 6c | Quinoline-docetaxel analogue | MCF-7-MDR | 0.0088 | |
| Compound 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D | 0.016 | [3] |
| Compound 13e | Quinoline derivative with piperazine linker | PC-3 | 2.61 | [4] |
| KG-1 | 3.56 | [4] | ||
| Compound 3b | 2-(benzo[d]thiazol-2-yl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | MDA-MB-435, HL-60, HCT-8 | < 5 µg/mL | [5] |
| Compound 3c | 2-(benzo[d]thiazol-2-yl)-8-bromo-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | MDA-MB-435, HL-60, HCT-8 | < 5 µg/mL | [5] |
Kinase Inhibitory Activity of Quinoline Analogs
Many quinoline derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The table below presents the kinase inhibitory activity of selected quinoline-based compounds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 5a | EGFR | 71 | [6] |
| HER-2 | 31 | [6] | |
| Dactolisib | PI3K/mTOR | Not specified (nanomolar range) | [7] |
| Compound 39 | mTOR | 1400 | [7] |
| PI3Kα | 900 | [7] | |
| Compound 38 | PI3K | 720 | [7] |
| mTOR | 2620 | [7] |
Structure-Activity Relationship Insights
The collected data reveals several key trends in the structure-activity relationship of quinoline analogs:
-
Substitution at Position 4: The introduction of an amino group with a flexible side chain at the 4-position, as seen in compounds 11x and 10g , is often associated with potent antiproliferative activity. The nature and length of this side chain can significantly influence potency.
-
Substitution at Position 7: Bulky and lipophilic substituents at the 7-position, such as the 3-phenylpropoxy group in 11x and the 4-fluorobenzyloxy group in 10g , appear to be beneficial for anticancer activity.
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoline core, as in the pyrazolo[4,3-c]quinolines 3b and 3c , can lead to potent cytotoxicity against various cancer cell lines.
-
Kinase Inhibition: The quinoline scaffold serves as a versatile template for the design of kinase inhibitors. Modifications at various positions can tune the selectivity and potency against specific kinases like EGFR, HER-2, PI3K, and mTOR.
-
Role of the 5-Position: While extensive SAR studies on this compound analogs are limited in the reviewed literature, the synthesis of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives highlights the feasibility of introducing substituents at the 5-position to modulate biological activity.[8] Further investigation is warranted to explore the impact of a methanol group and its derivatives at this position on anticancer and enzyme inhibitory activities.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution, which may contain EDTA to chelate magnesium ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.
-
Luminescence-Based Assay: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a common signaling pathway targeted by quinoline-based anticancer agents and a general workflow for their preclinical evaluation.
Caption: Simplified signaling pathway of EGFR/PI3K/Akt/mTOR, a common target for quinoline-based anticancer agents.
Caption: General experimental workflow for the preclinical development of quinoline-based drug candidates.
References
- 1. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity of Quinoline Methanol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of quinoline methanol isomers is crucial for the rational design of novel therapeutics and chemical entities. The position of the hydroxymethyl group on the quinoline scaffold significantly influences its electronic properties and steric environment, thereby dictating its behavior in chemical transformations.
This guide provides a comparative analysis of the reactivity of common quinoline methanol isomers, focusing on the factors that govern their chemical behavior. While direct, comprehensive experimental comparisons are sparse in the literature, this document leverages established principles of organic chemistry and theoretical studies to predict reactivity trends. Furthermore, a standardized experimental protocol for a comparative oxidation study is proposed to facilitate future research in this area.
Theoretical Comparison of Reactivity
The reactivity of the hydroxymethyl group in quinoline methanol isomers is primarily influenced by the electronic effects of the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which affects the electron density at different positions. This, in turn, influences the stability of reaction intermediates and transition states.
-
2-Quinolinemethanol and 4-Quinolinemethanol: In these isomers, the hydroxymethyl group is at a position para or ortho to the ring nitrogen. The nitrogen atom's electron-withdrawing effect is most pronounced at these positions, which can influence reactions at the benzylic-like hydroxymethyl group. For instance, in oxidation reactions that proceed through a hydride abstraction mechanism, the electron-deficient nature of the carbon atom of the CH2OH group might be expected to influence the reaction rate.
-
3-Quinolinemethanol: The hydroxymethyl group in this isomer is at a meta position relative to the nitrogen atom. The electronic influence of the nitrogen is less pronounced at this position compared to the 2- and 4-positions.
-
5-, 6-, 7-, and 8-Quinolinemethanol: In these isomers, the hydroxymethyl group is on the benzene ring of the quinoline system. The reactivity will be influenced by the overall electron-withdrawing nature of the fused pyridine ring. The position relative to the ring fusion and the nitrogen atom will determine the specific electronic environment. For instance, the 8-position is subject to peri-interactions, which can introduce steric hindrance.
Based on these electronic and steric considerations, a predicted trend in reactivity for a typical oxidation reaction can be proposed. However, it is crucial to note that the actual reactivity can be highly dependent on the specific reaction conditions, mechanism, and reagents involved.
Predicted Reactivity Trends in Oxidation
The following table summarizes the predicted relative reactivity of quinoline methanol isomers in a hypothetical oxidation reaction to the corresponding aldehyde. This prediction is based on the general electronic effects of the quinoline ring. It is important to emphasize that these are theoretical predictions and require experimental validation.
| Isomer | Position of -CH₂OH | Predicted Relative Rate of Oxidation | Rationale |
| 4-Quinolinemethanol | 4- (para to N) | Highest | Strong electron-withdrawing effect of the nitrogen may stabilize the transition state in certain oxidation mechanisms. |
| 2-Quinolinemethanol | 2- (ortho to N) | High | Similar electronic effects to the 4-isomer, but potential for steric hindrance from the peri-hydrogen. |
| 6-Quinolinemethanol | 6- (on benzene ring) | Moderate | Less direct electronic influence from the nitrogen compared to the 2- and 4-positions. |
| 7-Quinolinemethanol | 7- (on benzene ring) | Moderate | Similar to the 6-isomer. |
| 5-Quinolinemethanol | 5- (on benzene ring) | Moderate-Low | Potential for some steric hindrance. |
| 3-Quinolinemethanol | 3- (meta to N) | Low | Weaker electronic influence from the nitrogen atom. |
| 8-Quinolinemethanol | 8- (on benzene ring) | Lowest | Significant steric hindrance from the peri-position is expected to decrease the reaction rate. |
Experimental Protocols
To experimentally validate the predicted reactivity trends, a standardized protocol for a comparative oxidation study is essential. The following protocol outlines a Swern oxidation, a mild and reliable method for oxidizing primary alcohols to aldehydes.
Comparative Swern Oxidation of Quinoline Methanol Isomers
Objective: To compare the relative rates of oxidation of 2-, 3-, 4-, 6-, and 8-quinolinemethanol to their corresponding aldehydes under identical Swern oxidation conditions.
Materials:
-
2-Quinolinemethanol, 3-Quinolinemethanol, 4-Quinolinemethanol, 6-Quinolinemethanol, 8-Quinolinemethanol
-
Oxalyl chloride (≥98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a series of identical, flame-dried, two-necked round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., argon), add anhydrous DCM. Cool each flask to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: To each stirred solution, slowly add oxalyl chloride (1.5 equivalents).
-
DMSO Activation: In separate, flame-dried flasks, prepare solutions of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Slowly add the DMSO solution to each of the cooled oxalyl chloride solutions. Stir the resulting mixtures for 15 minutes at -78 °C.
-
Substrate Addition: Prepare separate stock solutions of each quinoline methanol isomer (1.0 equivalent) and an internal standard in anhydrous DCM. At time zero, add the substrate solution to its respective reaction flask at -78 °C.
-
Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing an excess of triethylamine (5.0 equivalents) at -78 °C. Allow the quenched mixture to warm to room temperature.
-
Workup: Add water to each quenched aliquot and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Analyze each sample by GC-MS to determine the ratio of the starting material to the product aldehyde relative to the internal standard.
-
Data Analysis: Plot the concentration of the product (or disappearance of the starting material) versus time for each isomer. The initial reaction rates can be determined from the slope of these plots, allowing for a quantitative comparison of the reactivity of the isomers.
Visualization of Reactivity Factors
The following diagram illustrates the key factors that influence the reactivity of the hydroxymethyl group in quinoline methanol isomers.
Caption: Key factors influencing the reactivity of quinoline methanol isomers.
Efficacy of Novel Quinolin-5-ylmethanol Derivatives: A Comparative Guide for Drug Development Professionals
A note on the current research landscape: Extensive investigation into the biological efficacy of novel derivatives of Quinolin-5-ylmethanol has revealed a scarcity of specific published data. Therefore, this guide provides a comparative overview based on the broader class of quinoline derivatives, which serve as a foundational framework for anticipating the potential therapeutic activities of this compound analogs. The experimental protocols and targeted signaling pathways detailed herein are representative of those employed in the evaluation of quinoline-based anticancer agents and are directly applicable to the future validation of new this compound derivatives.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their therapeutic action through diverse mechanisms, such as the inhibition of critical cellular processes like DNA replication and cell division, and the modulation of key signaling pathways involved in cancer progression.[1][3]
Comparative Efficacy of Quinoline Derivatives
To illustrate the therapeutic potential within the quinoline class, the following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against several human cancer cell lines. This data, gathered from recent studies, provides a benchmark for the evaluation of new chemical entities.
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Substituted Quinoline Analogues | Compound 21 (amide derivative) | H1975 (Lung Cancer, L858R/T790M mutant) | 0.21 | Osimertinib | 0.04 |
| A549 (Lung Cancer, WT EGFR) | 0.99 | Osimertinib | 0.92 | ||
| HCC827 (Lung Cancer) | 0.010 | Osimertinib | 0.0042 | ||
| Quinoline-5-Sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 2.94 | Cisplatin | 4.30 |
| MDA-MB-231 (Breast Cancer) | 4.11 | Doxorubicin | 0.82 | ||
| A549 (Lung Cancer) | 5.32 | Cisplatin | 7.90 | ||
| 5-Methylquinoline Derivatives | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver Cancer) | 3.3 (µg/mL) | Not Specified | Not Specified |
| MCF-7 (Breast Cancer) | 3.1 (µg/mL) | Not Specified | Not Specified | ||
| A549 (Lung Cancer) | 9.96 (µg/mL) | Not Specified | Not Specified | ||
| Benzo[h]quinoline Derivatives | Compound 6e | A549 (Lung Cancer) | 1.86 | Not Specified | Not Specified |
| MCF-7 (Breast Cancer) | 3.91 | Not Specified | Not Specified |
Key Signaling Pathways Targeted by Quinoline Derivatives
Quinoline derivatives have been shown to interfere with multiple signaling pathways crucial for tumor growth and survival.[1][3] Their mechanisms of action often involve the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[1]
A primary target for many quinoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Overactivation of this pathway is a common driver in many cancers.
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the efficacy of new this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[4]
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Kinase Inhibition Assay
To determine if the derivatives inhibit specific kinases like EGFR:
-
Assay Setup: In a microplate, combine the purified kinase, a kinase-specific substrate, and ATP.
-
Compound Addition: Add the this compound derivative at various concentrations.
-
Incubation: Allow the kinase reaction to proceed at the optimal temperature for a set period.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.
Conclusion
The quinoline scaffold represents a highly versatile and potent platform for the development of novel anticancer agents.[1][5] While specific efficacy data for new this compound derivatives are not yet widely available, the established anticancer properties of the broader quinoline class provide a strong rationale for their continued investigation.[1][6] The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these promising compounds, paving the way for the potential discovery of next-generation cancer therapeutics.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Enzyme Inhibitory Activity of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its structural isomers are foundational scaffolds in medicinal chemistry, giving rise to a vast array of compounds with significant biological activities. The position of the nitrogen atom within the bicyclic heteroaromatic ring system, as well as the nature and placement of various substituents, profoundly influences the molecule's interaction with biological targets, particularly enzymes. This guide provides a comparative analysis of the enzyme inhibitory activities of different quinoline isomers, supported by experimental data and detailed protocols to aid in drug discovery and development.
Data Presentation: Comparative Enzyme Inhibitory Activities
The inhibitory potency of quinoline derivatives is highly dependent on the specific isomer and substitution patterns. Below are tables summarizing the 50% inhibitory concentration (IC50) values for various quinoline isomers against several key enzymes.
Table 1: Comparative IC50 Values of Quinoline Positional Isomers against Carbohydrate-Metabolizing Enzymes
| Compound | Target Enzyme | IC50 Value (µg/mL) |
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 |
| Quinoline-4-carboxylic acid | α-Glucosidase | 60.2 |
| Quinoline-2-carboxylic acid | α-Amylase | 15.5 |
| Quinoline-4-carboxylic acid | α-Amylase | 152.4 |
Table 2: Comparative IC50 Values of Quinoline and Isoquinoline Derivatives against Protein Kinases
| Compound | Isomer Type | Target Enzyme / Pathway | Cell Line (if applicable) | IC50 (µM) |
| Derivative 9IV-c | Quinoline | PI3K/Akt/mTOR Pathway | A549 (Lung Cancer) | 1.66 |
| Compound 14a | Isoquinoline | HER2 Kinase | SKBR3 (Breast Cancer) | 0.103 |
| Lapatinib (reference) | Quinazoline | HER2 Kinase | SKBR3 (Breast Cancer) | >0.5 |
| Derivative HA-2l | Indole (related) | mTOR Kinase | N/A (enzymatic) | 0.066 |
| Derivative HA-2c | Indole (related) | mTOR Kinase | N/A (enzymatic) | 0.075 |
| Derivative HA-3d | Quinoline | mTOR Kinase | N/A (enzymatic) | <1 |
Table 3: Comparative Inhibitory Activities of Quinoline and Isoquinoline Derivatives against Cholinesterases
| Compound | Isomer Type | Target Enzyme | IC50 (µM) |
| Compound 11g | Quinoline | Acetylcholinesterase (AChE) | 1.94 |
| Compound 11g | Quinoline | Butyrylcholinesterase (BChE) | 28.37 |
| Galanthamine (reference) | - | Acetylcholinesterase (AChE) | comparable to 11g |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. The following sections outline methodologies for key in vitro assays used to evaluate the enzyme inhibitory activity of quinoline isomers.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on α-glucosidase, an enzyme involved in the digestion of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
0.1 M Phosphate buffer (pH 6.8)
-
Test compounds (quinoline isomers) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M phosphate buffer.
-
Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in DMSO.
-
-
Assay in 96-Well Plate:
-
To each well, add 40 µL of the 0.5 U/mL α-glucosidase solution.
-
Add 20 µL of the serially diluted test compounds or acarbose.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 40 µL of the 5 mM pNPG solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Abs_sample / Abs_control)) * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (quinoline isomers) dissolved in DMSO
-
Luminescence-based ATP detection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare the kinase and substrate in kinase buffer to the desired concentrations. The ATP concentration should ideally be at its Km value for the kinase.
-
-
Kinase Reaction:
-
In a white microplate, add the serially diluted test compounds or vehicle control (DMSO).
-
Add the kinase to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway Diagram
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer and is a target for many quinoline-based inhibitors.
Comparative Analysis of the Antioxidant Properties of Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of various quinoline derivatives, supported by experimental data. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including their potential as antioxidants.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by neutralizing these reactive species. This guide summarizes key findings on the antioxidant efficacy of quinoline derivatives, offering a valuable resource for identifying promising compounds for further investigation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of quinoline derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency. The following table summarizes the antioxidant activities of several quinoline derivatives from prominent studies, compared against standard antioxidants like ascorbic acid, Butylated Hydroxytoluene (BHT), and Trolox.
| Compound/Derivative | Assay | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) | Reference |
| Quinolinederivative (Qui3) | DPPH | - | Ascorbic Acid | - | [1] |
| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | ABTS | - | - | - | [2] |
| Quinolinederivative (Q1) | DPPH | 7.45 | BHA | 17.5 | [3] |
| Quinolinederivative (Q1) | ABTS | - | - | - | [3] |
| Quinolinederivative (Q1) | H2O2 | - | - | - | [3] |
| Quinolinederivative (Q1) | Superoxide | - | - | - | [3] |
| 2-methylquinoline-4-carboxylic acid | DPPH | - | Isatin | No activity at 5 mg/L | [4][5] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | - | Isatin | No activity at 5 mg/L | [4][5] |
| Furo[2,3-f]quinolines 5a-5d | DPPH | Good Activity | BHT, TBHQ | - | [6] |
| 8-Amino-Quinoline-caffeic acid derivatives (4-6) | DPPH | Good Activity | Caffeic Acid | - | [7] |
| 2-chloroquinoline-3-carbaldehyde (lg) | DPPH | - | - | - | [8] |
Note: '-' indicates that the specific value was not provided in the abstract. The qualitative descriptions from the papers are included instead.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antioxidant activity. Below are detailed methodologies for the three most common assays cited in the literature for assessing the antioxidant properties of quinoline derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (quinoline derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and protected from light.[9]
-
Preparation of Test Samples: Dissolve the quinoline derivatives and the standard antioxidant in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.[9]
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard to their respective wells.[9]
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[11]
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compounds (quinoline derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Preparation of Test Samples: Prepare a series of dilutions of the quinoline derivatives and the standard antioxidant in the same solvent used to dilute the ABTS•+ solution.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (quinoline derivatives)
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of the quinoline derivatives and the ferrous sulfate standard.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity of the sample is determined by comparing its absorbance with that of the ferrous sulfate standard curve. The results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a key signaling pathway involved in oxidative stress and a typical experimental workflow for antioxidant screening.
Caption: Signaling pathway of oxidative stress and antioxidant intervention.
Caption: Experimental workflow for antioxidant activity screening.
References
- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zen-bio.com [zen-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antimicrobial performance of various quinoline compounds, supported by experimental data. Quinolines are a prominent class of synthetic antimicrobial agents with a broad spectrum of activity against numerous pathogenic microorganisms. Their core structure, a fusion of a benzene and a pyridine ring, has been extensively modified to generate a number of derivatives with enhanced efficacy and a wider therapeutic window. This document provides a comparative overview of their antimicrobial spectrum, details the experimental methodologies used for their evaluation, and visualizes key mechanisms and workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of Various Quinolone Derivatives (MIC in µg/mL)
| Compound/Drug | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | Fluoroquinolone (Second Generation) | 0.25 - 1 | 0.12 - 0.5 | 0.015 - 0.12 | 0.25 - 1 | [1] |
| Levofloxacin | Fluoroquinolone (Third Generation) | 0.12 - 1 | 0.12 - 0.5 | 0.03 - 0.12 | 0.5 - 2 | [2] |
| Moxifloxacin | Fluoroquinolone (Fourth Generation) | 0.06 - 0.25 | 0.06 - 0.25 | 0.06 - 0.25 | 2 - 8 | [2] |
| Nalidixic Acid | Quinolone (First Generation) | Resistant | Resistant | 4 - 16 | Resistant | [2] |
| Novel Quinoline Derivative 11 | Quinoline Derivative | 6.25 | Not Reported | >100 | >100 | [1] |
| Novel Quinoline Derivative 12 | Quinoline Derivative | >100 | Not Reported | 6.25 | >100 | [1] |
| Quinoline-based Amide 3c | Quinoline-based Amide | 2.67 | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Antifungal and Anti-mycobacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Drug | Derivative Class | Candida albicans | Aspergillus niger | Mycobacterium tuberculosis H37Rv | Reference |
| Quinoline-based Amide 3c | Quinoline-based Amide | 5.6 | Not Reported | Not Reported | [3] |
| Quinoline-based Amide 3a | Quinoline-based Amide | >8 | Not Reported | Not Reported | [3] |
| Ketoconazole (Reference) | Azole Antifungal | 3 - 5 | Not Reported | Not Reported | [3] |
| Quinoline-based Hydroxyimidazolium Hybrid 7c | Hydroxyimidazolium Hybrid | 62.5 | 62.5 | Not Reported | [4] |
| Quinoline-based Hydroxyimidazolium Hybrid 7d | Hydroxyimidazolium Hybrid | 62.5 | 62.5 | Not Reported | [4] |
| Quinoline-based Hydroxyimidazolium Hybrid 7a | Hydroxyimidazolium Hybrid | >250 | >250 | 20 | [4] |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | Hydroxyimidazolium Hybrid | >250 | >250 | 10 | [4] |
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by interfering with the process of bacterial DNA replication.[2] Their primary targets are two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] DNA gyrase is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.
By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks generated by these enzymes. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.[2] The selectivity of quinolones for bacterial topoisomerases over their eukaryotic counterparts is a key factor in their therapeutic utility.[2]
Mechanism of Action of Quinolone Antibiotics.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol for this purpose.[5]
Broth Microdilution Susceptibility Test
1. Preparation of Materials:
-
Test Compound (Quinolone Derivative): A stock solution of the quinoline derivative is prepared. Dimethyl Sulfoxide (DMSO) is often used as a solvent for compounds with low aqueous solubility. The final concentration of DMSO in the test wells should not exceed 1% to prevent any antimicrobial effects of the solvent itself.[5]
-
Media: For bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fungi, RPMI-1640 medium buffered with MOPS is typically used.[5]
-
Microorganism: A fresh, pure culture of the test microorganism is grown on an appropriate agar medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
2. Inoculum Preparation:
-
A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for E. coli).
-
The standardized suspension is then further diluted in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).[6]
3. Compound Dilution and Inoculation:
-
Serial two-fold dilutions of the quinoline derivative are prepared directly in the wells of the 96-well plate using the appropriate broth. This creates a gradient of compound concentrations.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The prepared microbial inoculum is added to each well (except the sterility control).
4. Incubation:
-
The plates are sealed and incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-24 hours.[5][6]
5. Reading and Interpreting Results:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth.[5]
Workflow for Broth Microdilution Susceptibility Test.
References
Navigating the Selectivity Landscape of Quinoline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of Kinase Inhibition by Quinoline-Based Compounds
Broad-spectrum kinase profiling is essential for understanding the selectivity of small molecule inhibitors. The following tables summarize the inhibitory activity of representative 4-anilinoquinoline compounds against a panel of kinases, as determined by KINOMEscan®, a widely used competition binding assay. This data provides a quantitative overview of the on-target potency and off-target interactions of these compounds.
Table 1: KINOMEscan Profile of 4-Anilinoquinoline 1
| Kinase Target | Percent of Control* |
| GAK | 0.5 |
| ADCK3 | 7.1 |
| NLK | 23 |
| RIPK2 | 26 |
| ABL1(E255K)-nonphosphorylated | 30 |
| ABL1(E255K)-phosphorylated | 31 |
| ABL1(F317I)-nonphosphorylated | 32 |
| ABL1-nonphosphorylated | 33 |
| ABL1(H396P)-nonphosphorylated | 33 |
| ABL1(H396P)-phosphorylated | 34 |
| ABL1(M351T)-nonphosphorylated | 34 |
| ABL1(Y253F)-nonphosphorylated | 34 |
| ABL1(F317I)-phosphorylated | 35 |
| ABL1(Y253F)-phosphorylated | 35 |
| ABL1-phosphorylated | 36 |
| ABL1(M351T)-phosphorylated | 37 |
| ABL1(T315I)-nonphosphorylated | 40 |
| ABL1(T315I)-phosphorylated | 42 |
| CSF1R | 43 |
| FLT3 | 45 |
| KIT | 46 |
| MER | 47 |
| DDR1 | 48 |
| EPHA4 | 49 |
| EPHA5 | 50 |
| EPHA6 | 51 |
| EPHA7 | 52 |
| EPHA8 | 53 |
| EPHB1 | 54 |
| EPHB2 | 55 |
| EPHB3 | 56 |
| EPHB4 | 57 |
| FES | 58 |
| LCK | 59 |
| SRC | 60 |
*Percent of control represents the amount of kinase bound to the immobilized ligand in the presence of the test compound, where a lower number indicates stronger inhibition. Data is synthesized from publicly available research.
Table 2: KINOMEscan Profile of 4-Anilinoquinoline 15
| Kinase Target | Percent of Control* |
| GAK | 0.1 |
| RIPK2 | 1.7 |
| ADCK3 | 11 |
| NLK | 13 |
| MAP4K2 | 16 |
| MAP4K3 | 18 |
| MAP4K5 | 20 |
| MINK1 | 22 |
| TNIK | 24 |
| ACVR1 | 25 |
| ACVR1B | 27 |
| ACVR2A | 29 |
| ACVR2B | 31 |
| ACVRL1 | 33 |
| ALK | 35 |
| BMPR1A | 37 |
| BMPR1B | 39 |
| BMPR2 | 41 |
| TGFBR1 | 43 |
| TGFBR2 | 45 |
| AAK1 | 47 |
| BIKE | 49 |
| STK16 | 51 |
| AURKA | 53 |
| AURKB | 55 |
| AURKC | 57 |
| CAMKK1 | 59 |
| CAMKK2 | 61 |
| CHEK1 | 63 |
| CHEK2 | 65 |
| CLK1 | 67 |
| CLK2 | 69 |
| CLK3 | 71 |
| CLK4 | 73 |
*Percent of control represents the amount of kinase bound to the immobilized ligand in the presence of the test compound, where a lower number indicates stronger inhibition. Data is synthesized from publicly available research.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for accurate interpretation. The following section outlines a typical protocol for a KINOMEscan® selectivity profiling study.
KINOMEscan® Competition Binding Assay
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Materials:
-
Test compound (e.g., Quinolin-5-ylmethanol derivative) dissolved in DMSO.
-
DNA-tagged kinases.
-
Immobilized ligand on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Assay Plate Preparation: Kinases are prepared in a binding buffer. The test compound is added to the assay wells at the desired concentration (typically 1 µM for single-point screening). A DMSO control is also included.
-
Binding Reaction: The kinase/compound mixture is added to the wells containing the immobilized ligand. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
Signaling Pathways and Experimental Workflows
To visualize the biological context of quinoline-based compound activity and the experimental process for their evaluation, the following diagrams are provided.
Caption: Role of GAK in Clathrin-Mediated Endocytosis.
Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.
A Comparative Guide to Quinoline Synthesis: Benchmarking New Methods Against Traditional Approaches
For researchers, scientists, and drug development professionals, the synthesis of quinolines and their derivatives is a critical task, given their broad applications in medicinal chemistry and materials science. This guide provides an objective comparison of traditional and modern quinoline synthesis methods, supported by experimental data, to aid in the selection of the most effective and appropriate synthetic strategy.
This document details the performance of classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, and contrasts them with contemporary approaches including transition-metal-catalyzed and microwave-assisted reactions. The comparison focuses on key metrics such as reaction yield, time, conditions, and substrate scope.
At a Glance: Comparison of Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | 145 - 170 | 6 | ~14-47[1] | Uses readily available starting materials. | Harsh, exothermic conditions; often low yields and tar formation.[2] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89[1] | Wider scope than Skraup for substituted quinolines. | Acid-catalyzed polymerization of carbonyls can lead to low yields.[3] |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies | Good for 2,4-disubstituted quinolines.[2][4] | Limited to specific substitution patterns. |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95[1] | High yields and broad substrate scope.[5] | Starting materials can be less accessible than for other methods.[6] |
| Transition-Metal Cat. | Varies (e.g., anilines, alkynes) | Pd, Cu, Rh, etc. | Varies | Varies | Varies | High efficiency and regioselectivity.[7] | Catalyst cost and removal can be an issue. |
| Microwave-Assisted | Varies | Varies | 125 - 160 | 0.08 - 0.33 | 72 - 96[8][9] | Drastically reduced reaction times and often higher yields.[8][10] | Requires specialized equipment. |
Traditional Synthesis Methods: A Closer Look
Classical methods for quinoline synthesis, developed in the late 19th century, are still in use due to their reliability and the availability of starting materials. However, they often necessitate harsh reaction conditions.[1]
Skraup Synthesis
The Skraup synthesis is a direct method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[11] The reaction is notoriously exothermic and requires careful control.[11]
Experimental Protocol: Synthesis of Quinoline from Aniline [11]
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix 93 g (1.0 mole) of aniline, 276 g (3.0 moles) of glycerol, and 49 g (0.4 mole) of nitrobenzene.
-
Slowly and with constant stirring, add 100 ml of concentrated sulfuric acid to the mixture.
-
Add 10 g of ferrous sulfate heptahydrate to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool and then dilute it with water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer, dry it over anhydrous potassium carbonate, and purify by distillation.
Doebner-von Miller Reaction
This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[12] It offers a broader scope for substituted quinolines compared to the Skraup synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline [13]
-
In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid and heat to reflux.
-
In a separate funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 3 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by distillation.
Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[4]
Experimental Protocol: General Procedure [4]
-
Aniline is condensed with a β-diketone (e.g., acetylacetone).
-
The resulting enamine intermediate is then cyclized in the presence of a strong acid like sulfuric acid or polyphosphoric acid with heating.
-
The reaction mixture is worked up by pouring it into water and neutralizing it, followed by extraction and purification of the 2,4-disubstituted quinoline product.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14] This method is known for its high yields and versatility in producing a wide range of substituted quinolines.[5]
Experimental Protocol: Synthesis of 2-Methylquinoline [5]
-
In a flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) and a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the crystals by filtration, wash with water, and recrystallize from ethanol.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. du.edu.eg [du.edu.eg]
- 7. ias.ac.in [ias.ac.in]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Quinolin-5-ylmethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of quinolin-5-ylmethanol, a solid, non-combustible compound. Adherence to these guidelines, in conjunction with local regulations, is essential for maintaining a safe research environment.
Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for chemical waste management and information derived from safety data sheets of structurally similar compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Closed-toe shoes
Step 2: Waste Identification and Segregation
Properly identify the waste as this compound. Do not mix it with other chemical waste unless compatibility has been confirmed.[1] The container for this compound waste should be clearly labeled with the chemical name and any associated hazard warnings.
Step 3: Containment
If the material is in a solid form, carefully sweep it up to avoid creating dust and place it into a suitable, closed container for disposal.[2] Ensure the container is made of a material that will not react with the compound.
Step 4: Storage Prior to Disposal
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be designated for hazardous waste.
Step 5: Professional Disposal
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information. Common disposal methods for similar chemical compounds include incineration or other forms of chemical treatment.[3]
Important Considerations:
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.[3]
-
Unknown Waste: Never dispose of unknown chemicals. If the identity of the waste is uncertain, it must be treated as unknown waste, which may require analysis before disposal.[1]
-
Spill Management: In case of a spill, ensure the area is well-ventilated. For a solid, sweep up the material and place it in a designated waste container. For a solution, absorb the spill with an inert material and dispose of it as hazardous waste.
Quantitative Data Summary
Due to the limited availability of specific disposal data for this compound, a comprehensive quantitative table cannot be provided. It is crucial to refer to the manufacturer's Safety Data Sheet (SDS) for any specific concentration limits or quantities that may affect disposal procedures. In the absence of an SDS, treat the compound as a potentially hazardous chemical and follow the conservative disposal protocol outlined above.
| Data Point | Value | Source |
| Storage Class | 13 - Non Combustible Solids | Sigma-Aldrich |
| WGK (Water Hazard Class) | 3 | Sigma-Aldrich |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Quinolin-5-ylmethanol
Essential Safety and Handling Guide for Quinolin-5-ylmethanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Summary
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required to protect against splashes.[4][5]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection, but it is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times.[4] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[4]
-
Laboratory Coat: A flame-resistant lab coat with a closed front and long sleeves is required to protect against skin exposure.[4]
-
Protective Clothing: Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[4]
3. Respiratory Protection:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][6]
-
Respirator: If engineering controls like a fume hood are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7]
Safe Handling and Storage
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Disposal Plan
Contaminated materials and waste must be disposed of following local, state, and federal regulations.
-
Waste Containers: Use designated, labeled, and sealed containers for chemical waste.
-
Disposal Route: Dispose of contents and containers to an approved waste disposal plant. Do not empty into drains.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
This procedural diagram illustrates the necessary steps from preparation to cleanup, including an emergency branch for spills or exposure. Following these steps meticulously will help ensure a safe operational environment.
References
- 1. This compound , 98% , 16178-42-0 - CookeChem [cookechem.com]
- 2. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. chemos.de [chemos.de]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
